Methyl 3-sulfamoylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYUOBGADRKVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069360 | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59777-67-2 | |
| Record name | Methyl 3-(aminosulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59777-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 3-sulfamoylbenzoate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
Methyl 3-sulfamoylbenzoate is an organic chemical compound featuring a benzoate structure substituted with a sulfamoyl group at the meta position. This molecule holds interest within the fields of medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The sulfamoyl moiety can act as a key pharmacophore, influencing the compound's biological activity, solubility, and pharmacokinetic properties. This technical guide provides a detailed overview of the known chemical properties, structural information, and potential biological relevance of this compound, serving as a resource for researchers engaged in the synthesis and evaluation of novel small molecules.
Chemical Properties and Structure
This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 3-(aminosulfonyl)benzoate | --INVALID-LINK-- |
| CAS Number | 59777-67-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉NO₄S | PubChem |
| Molecular Weight | 215.23 g/mol | PubChem |
| Predicted Boiling Point | 402.4 ± 47.0 °C | ChemicalBook |
| Predicted Density | 1.377 ± 0.06 g/cm³ (at 20°C) | ChemicalBook |
| Predicted pKa | 9.76 ± 0.60 | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Structural Identifiers
| Identifier | String | Source |
| SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)N | PubChem |
| InChI | InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | PubChem |
| InChIKey | BUYUOBGADRKVAP-UHFFFAOYSA-N | --INVALID-LINK-- |
Chemical Structure
The chemical structure of this compound consists of a central benzene ring. A methoxycarbonyl group (-COOCH₃) is attached at position 1, and a sulfamoyl group (-SO₂NH₂) is attached at position 3.
Experimental Protocols
General Synthesis Pathway of Sulfamoylbenzoates
The synthesis of sulfamoylbenzoates often commences with the chlorosulfonation of a corresponding benzoic acid derivative, followed by amination. For this compound, a potential synthetic workflow is proposed.
Disclaimer: This is a generalized protocol and requires optimization for specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods.
Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data for this compound is limited in publicly accessible databases. The following represents expected characteristic signals based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons of the sulfamoyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons would present as a singlet around δ 3.9 ppm. The amine protons of the sulfamoyl group would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbon of the ester (around 52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:
-
N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfamoyl group.
-
C=O stretch: A strong absorption band around 1720-1700 cm⁻¹ for the carbonyl group of the ester.
-
S=O stretch: Two strong absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester.
-
Aromatic C-H and C=C stretches: As is characteristic for aromatic compounds.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-S and S-N bonds of the sulfamoyl group.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of sulfamoylbenzoate derivatives has been investigated for various biological activities.
Derivatives of sulfamoylbenzoic acid have been explored as inhibitors of various enzymes and as potential therapeutic agents. For instance, certain sulfamoylbenzamide derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathways related to thrombosis, inflammation, and cancer.[1]
Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential therapeutic effects and the underlying mechanisms of action, including any interactions with cellular signaling pathways.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research. This guide has summarized its core chemical properties and structure. While detailed experimental protocols and specific biological activity data are currently lacking, the information provided on related compounds offers a foundation for future research endeavors. The synthesis and biological evaluation of this and similar molecules could lead to the discovery of novel therapeutic agents. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug development.
References
"Methyl 3-sulfamoylbenzoate" CAS number and molecular weight
An In-Depth Technical Guide to Methyl 3-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of the potential biological significance of the broader class of sulfamoylbenzoates. Due to the limited availability of public data on this specific compound, information on structurally related molecules is included to provide a contextual framework for research and development.
Core Compound Data: this compound
This compound is a chemical compound with the following key identifiers:
| Property | Value |
| CAS Number | 59777-67-2 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
Proposed Experimental Synthesis
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid
The initial step involves the reaction of benzoic acid with chlorosulfonic acid to yield 3-(chlorosulfonyl)benzoic acid.
Experimental Protocol:
-
In a flask equipped with a stirrer and an exit tube for gas, carefully add 10 mL of chlorosulfonic acid.
-
Slowly add 1.22 g (10 mmol) of benzoic acid to the chlorosulfonic acid with continuous stirring.
-
Heat the reaction mixture to 100°C and maintain for 45 minutes.
-
After completion, the reaction mixture is cooled and then slowly poured into ice-cold brine.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under a vacuum to yield 3-(chlorosulfonyl)benzoic acid.
Step 2: Amination and Esterification
The intermediate, 3-(chlorosulfonyl)benzoic acid, can then be converted to this compound. This involves a reaction with an ammonia source to form the sulfonamide, followed by esterification of the carboxylic acid with methanol.
Experimental Protocol:
-
The crude 3-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with stirring to form 3-sulfamoylbenzoic acid.
-
Following the amination, the solvent is removed under reduced pressure.
-
The resulting 3-sulfamoylbenzoic acid is then subjected to Fischer esterification. The acid is refluxed in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the excess methanol is removed, and the mixture is worked up by neutralizing the acid catalyst and extracting the product with an organic solvent.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Research Applications
While there is a lack of specific biological data for this compound, the sulfamoylbenzoate scaffold is a key feature in a variety of biologically active molecules. Research on related compounds suggests potential areas of investigation for this compound.
Derivatives of sulfamoylbenzoic acid have been investigated for a range of therapeutic applications. For example, some have been explored as inhibitors of enzymes such as carbonic anhydrases.[1] Additionally, a structurally distinct compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 and 2, targeting cancer metabolism.[2]
Furthermore, other methyl benzoate compounds have been studied for their insecticidal properties, acting as contact toxicants, fumigants, and repellents.[3][4] These findings suggest that this compound could be a candidate for screening in various biological assays to determine its potential utility in drug discovery or agrochemical development.
Given the absence of specific signaling pathway information for this compound, a logical workflow for initial investigation would involve a series of screening assays to identify its biological targets.
Caption: A logical workflow for investigating the biological activity of this compound.
References
- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
"Methyl 3-sulfamoylbenzoate" synthesis pathways from benzoic acid
An in-depth technical guide on the synthesis of methyl 3-sulfamoylbenzoate from benzoic acid, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a sulfamoyl group and a methyl ester meta to each other on a benzene ring, makes it a key building block in medicinal chemistry. This technical guide outlines the primary synthetic pathways for producing this compound, starting from the readily available precursor, benzoic acid. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate practical application in a research and development setting.
The synthesis of sulfamoylbenzoates traditionally involves multi-step processes, including chlorosulfonation, amination, and esterification.[1] The sequence of these steps can be varied, leading to two principal synthetic routes from benzoic acid, each with distinct process considerations. This document will detail both pathways for a comprehensive understanding.
Pathway 1: Chlorosulfonation Followed by Amination and Esterification
This pathway introduces the sulfamoyl group onto the benzoic acid backbone before the final esterification step. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group for electrophilic aromatic substitution, which directs the incoming chlorosulfonyl group to the 3-position.[2]
Step 1: Chlorosulfonation of Benzoic Acid
The initial step involves the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group.
Experimental Protocol:
-
In a fume hood, carefully add benzoic acid to an excess of chlorosulfonic acid at room temperature with stirring. The molar ratio of chlorosulfonic acid to benzoic acid is typically kept high to serve as both reagent and solvent.
-
Heat the reaction mixture, for example, to 135-150 °C, for a period of 1-6 hours to ensure complete reaction.[3]
-
After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The resulting solid, 3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.
| Parameter | Value | Reference |
| Reactants | Benzoic Acid, Chlorosulfonic Acid | [2] |
| Molar Ratio (Acid:Reagent) | 1 : 4-10 | [3] |
| Catalyst | None (or as specified) | [3] |
| Temperature | 135-150 °C | [3] |
| Reaction Time | 1-6 hours | [3] |
| Typical Yield | ~80-90% (Estimated) | N/A |
Step 2: Amination of 3-(Chlorosulfonyl)benzoic Acid
The highly reactive chlorosulfonyl group is then converted to a sulfonamide through nucleophilic substitution with ammonia.[2]
Experimental Protocol:
-
Under ice bath conditions, add 25 g of 3-(chlorosulfonyl)benzoic acid in portions to 250 mL of a 25% ammonium hydroxide solution.[4]
-
Stir the reaction mixture at room temperature for 15 hours.[4]
-
Reduce the volume of the solvent by distillation under reduced pressure to approximately 50 mL.[4]
-
Acidify the mixture with concentrated hydrochloric acid to a pH below 2 to precipitate the product.[4]
-
Collect the white solid (3-sulfamoylbenzoic acid) by filtration and dry it in a vacuum desiccator.[4]
| Parameter | Value | Reference |
| Reactants | 3-(Chlorosulfonyl)benzoic Acid, 25% Ammonium Hydroxide | [4] |
| Temperature | Ice bath initially, then room temperature | [4] |
| Reaction Time | 15 hours | [4] |
| Work-up | Concentration, Acidification (HCl) | [4] |
| Reported Yield | 96% | [4] |
Step 3: Fischer Esterification of 3-Sulfamoylbenzoic Acid
The final step is the acid-catalyzed esterification of the carboxylic acid group with methanol. This is a reversible reaction known as Fischer esterification.[5][6]
Experimental Protocol:
-
Combine 3-sulfamoylbenzoic acid and an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL per 0.1 mol of carboxylic acid).[5]
-
Add boiling chips and attach a reflux condenser.[5]
-
Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.[6]
-
After cooling, neutralize the excess acid with a base, such as a 5% sodium carbonate solution.[5]
-
Extract the product, this compound, with an organic solvent (e.g., methylene chloride).[5]
-
Dry the organic layer, remove the solvent by distillation, and purify the final product as needed.
| Parameter | Value | Reference |
| Reactants | 3-Sulfamoylbenzoic Acid, Methanol | [5][6] |
| Catalyst | Concentrated Sulfuric Acid | [5][6] |
| Temperature | Reflux | [5] |
| Reaction Time | 1-4 hours (typical) | [6] |
| Work-up | Neutralization, Extraction | [5] |
| Typical Yield | >70% (Estimated) | N/A |
Pathway 2: Esterification Followed by Chlorosulfonation and Amination
This alternative pathway begins by protecting the carboxylic acid as a methyl ester. The ester group is also a meta-director, thus ensuring the correct regiochemistry in the subsequent chlorosulfonation step.
Step 1: Esterification of Benzoic Acid
The synthesis begins with the formation of methyl benzoate.
Experimental Protocol:
-
Add benzoic acid (0.1 mol), methanol (40 mL), and concentrated sulfuric acid (3.0 mL) to a round-bottom flask.[5]
-
Add boiling stones and reflux the mixture for one hour.[5]
-
After cooling, transfer the mixture to a separatory funnel containing water and an extraction solvent like methylene chloride (50 mL).[5]
-
Wash the organic layer sequentially with water and a 5% sodium carbonate solution to remove unreacted acid and the catalyst.[5]
-
Dry the organic layer, remove the solvent, and distill the residue to obtain pure methyl benzoate.
| Parameter | Value | Reference |
| Reactants | Benzoic Acid, Methanol | [5] |
| Catalyst | Concentrated Sulfuric Acid | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 1 hour | [5] |
| Work-up | Extraction, Washing | [5] |
| Typical Yield | ~70-85% | N/A |
Step 2: Chlorosulfonation of Methyl Benzoate
The methyl benzoate is then subjected to chlorosulfonation. The ester group directs the substitution to the meta position.
Experimental Protocol:
-
In a fume hood, slowly add methyl benzoate to an excess of stirred chlorosulfonic acid, maintaining a low temperature with an ice bath.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, methyl 3-(chlorosulfonyl)benzoate, is collected by filtration, washed with cold water, and dried.
| Parameter | Value | Reference |
| Reactants | Methyl Benzoate, Chlorosulfonic Acid | [2] |
| Temperature | Ice bath, then room temperature | N/A |
| Reaction Time | 2-6 hours (Estimated) | N/A |
| Work-up | Quenching on ice, Filtration | [7] |
| Typical Yield | ~80-90% (Estimated) | N/A |
Step 3: Amination of Methyl 3-(Chlorosulfonyl)benzoate
The final step is the conversion of the sulfonyl chloride to the sulfonamide.
Experimental Protocol:
-
Dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable solvent (e.g., THF or acetone).
-
Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Stir the mixture for several hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash, dry, and evaporate the organic layer to yield the final product, this compound.
| Parameter | Value | Reference |
| Reactants | Methyl 3-(Chlorosulfonyl)benzoate, Ammonia/Ammonium Hydroxide | [4] |
| Temperature | Ice bath, then room temperature | [4] |
| Reaction Time | 2-15 hours (Estimated) | [4] |
| Work-up | Evaporation, Extraction | N/A |
| Typical Yield | >90% (Estimated) | [4] |
Conclusion
Both synthetic pathways presented offer viable routes to this compound from benzoic acid. Pathway 1 involves the functionalization of the benzoic acid ring prior to esterification, while Pathway 2 protects the carboxylic acid as an ester before performing the ring substitution. The choice of pathway may depend on factors such as the stability of intermediates, potential side reactions, and the desired scale of the synthesis. The protocols and data provided in this guide serve as a comprehensive resource for the practical synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 3. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [amp.chemicalbook.com]
Spectroscopic Data of Methyl 3-sulfamoylbenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-sulfamoylbenzoate. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using established computational algorithms and refined by comparing with experimental data of similar compounds such as methyl benzoate, methyl 3-chlorobenzoate, and methyl 3-nitrobenzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | s | 1H | Ar-H (C2-H) |
| ~8.20 | d | 1H | Ar-H (C6-H) |
| ~8.05 | d | 1H | Ar-H (C4-H) |
| ~7.65 | t | 1H | Ar-H (C5-H) |
| ~5.0 (broad s) | 2H | -SO₂NH₂ | |
| 3.94 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165.5 | C=O |
| ~145.0 | C-SO₂ |
| ~133.0 | Ar-C (C1) |
| ~131.5 | Ar-CH (C5) |
| ~130.0 | Ar-CH (C6) |
| ~128.5 | Ar-CH (C2) |
| ~126.0 | Ar-CH (C4) |
| ~52.8 | -OCH₃ |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are detailed in Table 3. These are based on the typical vibrational frequencies of the functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3350-3250 | Medium, Sharp | N-H stretch (sulfonamide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1730-1715 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium to Weak | Aromatic C=C stretch |
| 1350-1310 | Strong | Asymmetric SO₂ stretch |
| 1280-1250 | Strong | C-O stretch (ester) |
| 1180-1160 | Strong | Symmetric SO₂ stretch |
Mass Spectrometry (MS)
The predicted mass spectral data for this compound suggests a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the ester and sulfamoyl functional groups.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 215 | [M]⁺ (Molecular Ion) |
| 184 | [M - OCH₃]⁺ |
| 156 | [M - COOCH₃]⁺ |
| 136 | [M - SO₂NH]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the solution to approximately 10 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: The analysis can be performed in either positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺) is likely to be effective.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
-
-
Data Acquisition Parameters:
-
Mass range: m/z 50-500.
-
Capillary voltage, cone voltage, and collision energy should be optimized to achieve good signal intensity and fragmentation.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the data presented is primarily predictive, it serves as a robust starting point for experimental work and can aid in the interpretation of laboratory-acquired spectra. Researchers are encouraged to use these predicted values as a reference and to perform their own experimental verification.
An In-depth Technical Guide to Methyl 3-Sulfamoylbenzoate and Its Structural Isomers for Researchers and Drug Development Professionals
[December 27, 2025]
This technical guide provides a comprehensive overview of methyl 3-sulfamoylbenzoate and its structural isomers, methyl 2-sulfamoylbenzoate and methyl 4-sulfamoylbenzoate. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on the synthesis, physicochemical properties, and biological activities of these compounds. This document includes structured data for comparative analysis, detailed experimental protocols, and visualizations of key chemical and biological processes.
Introduction
Methyl sulfamoylbenzoates are a class of organic compounds characterized by a methyl benzoate core functionalized with a sulfamoyl (-SO₂NH₂) group. The positional isomerism of the sulfamoyl group on the benzene ring—ortho (2-), meta (3-), and para (4-)—gives rise to three distinct structural isomers with potentially different chemical and biological properties. These compounds serve as important intermediates in medicinal chemistry, with derivatives showing a range of biological activities. Notably, substituted sulfamoylbenzoates have emerged as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer.[1][2] Understanding the distinct characteristics of each isomer is crucial for the rational design of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of methyl sulfamoylbenzoate isomers are critical for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and binding to target proteins. While extensive experimental data for all three isomers is not uniformly available, a combination of reported and computationally predicted properties provides a valuable comparative overview.
| Property | Methyl 2-sulfamoylbenzoate | This compound | Methyl 4-sulfamoylbenzoate |
| Molecular Formula | C₈H₉NO₄S | C₈H₉NO₄S | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol [3] | 215.23 g/mol | 215.23 g/mol [4] |
| IUPAC Name | methyl 2-sulfamoylbenzoate[3] | methyl 3-(aminosulfonyl)benzoate | methyl 4-sulfamoylbenzoate[4] |
| CAS Number | 57683-71-3[3] | 59777-67-2 | 22808-73-7[4] |
| Appearance | White to Almost white powder to crystal[5] | Solid | Solid |
| Melting Point | 126-128 °C (lit.)[6] | Not available | Not available |
| XLogP3 (Predicted) | 0.3[3] | Not available | 0.6[4] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Topological Polar Surface Area | 94.8 Ų[3] | Not available | 94.8 Ų[4] |
Synthesis of Methyl Sulfamoylbenzoate Isomers
The synthesis of methyl sulfamoylbenzoate isomers typically follows a multi-step pathway involving the chlorosulfonation of a benzoic acid derivative, followed by amination and esterification.[2][7][8] The following sections provide a general experimental protocol for the synthesis of these isomers, which can be adapted based on the desired substitution pattern.
General Synthetic Pathway
The logical workflow for the synthesis of methyl sulfamoylbenzoate isomers is outlined below. The key step that dictates the isomeric product is the initial chlorosulfonation of methyl benzoate, which can yield a mixture of isomers that require separation.
Caption: General synthetic workflow for methyl sulfamoylbenzoate isomers.
Experimental Protocols
This procedure describes the electrophilic aromatic substitution of methyl benzoate to introduce a chlorosulfonyl group.
-
Materials and Reagents:
-
Methyl benzoate
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask with a stirrer and dropping funnel
-
Drying tube (e.g., with calcium chloride)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel protected by a drying tube, place methyl benzoate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred methyl benzoate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The resulting precipitate, a mixture of methyl (chlorosulfonyl)benzoate isomers, is collected by vacuum filtration and washed with cold water.
-
The crude product is then dried. Isomer separation can be achieved by fractional crystallization or column chromatography.
-
This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonamide.
-
Materials and Reagents:
-
Methyl (chlorosulfonyl)benzoate (isolated isomer)
-
Aqueous ammonia (concentrated)
-
Ice bath
-
Beaker or flask with a stirrer
-
-
Procedure:
-
Suspend the isolated methyl (chlorosulfonyl)benzoate isomer in a beaker.
-
Cool the beaker in an ice bath.
-
Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring in the ice bath for 1-2 hours.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to yield the respective methyl sulfamoylbenzoate isomer.
-
The product can be further purified by recrystallization (e.g., from an ethanol/water mixture).
-
Biological Activity: Carbonic Anhydrase Inhibition
A significant area of interest for sulfamoylbenzoate derivatives is their activity as carbonic anhydrase (CA) inhibitors.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Therefore, inhibitors of these isoforms are promising targets for anticancer drug development.
Mechanism of Action
The sulfonamide moiety of methyl sulfamoylbenzoates is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[9] By inhibiting tumor-associated CAs like CA IX, these compounds can disrupt pH regulation in cancer cells, leading to intracellular acidification and extracellular alkalinization, which can in turn inhibit tumor cell proliferation and survival.[10]
Caption: Mechanism of carbonic anhydrase IX inhibition by methyl sulfamoylbenzoate.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of methyl sulfamoylbenzoate isomers against carbonic anhydrases can be determined using a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.[10]
-
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoform (e.g., CA IX)
-
Test compounds (methyl sulfamoylbenzoate isomers) dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Load the enzyme solution, mixed with the desired concentration of the inhibitor or vehicle (DMSO), into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water into the second syringe.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CA-catalyzed CO₂ hydration reaction.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound.
-
Conclusion
This compound and its ortho- and para-isomers are versatile chemical entities with significant potential in drug discovery, particularly as carbonic anhydrase inhibitors. This guide has provided a foundational understanding of their synthesis, physicochemical properties, and a key biological activity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds. Further comparative studies are warranted to fully elucidate the structure-activity relationships among these isomers and to guide the development of next-generation therapeutic agents targeting carbonic anhydrases and other relevant biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-(Aminosulfonyl)benzoate | 57683-71-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 9. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Methyl 3-Sulfamoylbenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-sulfamoylbenzoate and its derivatives represent a versatile class of small molecules with a wide spectrum of biological activities. The core structure, featuring a sulfonamide group attached to a benzoate scaffold, serves as a key pharmacophore for interacting with various biological targets. This technical guide provides an in-depth overview of the primary biological activities of these derivatives, focusing on their roles as inhibitors of carbonic anhydrases, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), and modulators of hepatitis B virus (HBV) capsid assembly. Furthermore, this guide explores their potential as modulators of the NLRP3 inflammasome and histone demethylases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.
Carbonic Anhydrase Inhibition
Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Of particular interest is the selective inhibition of carbonic anhydrase IX (CAIX), a transmembrane isoform that is highly overexpressed in a variety of solid tumors and is associated with tumor progression and metastasis.[1]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The inhibitory potency of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms has been extensively studied. The following table summarizes the inhibition constants (Kᵢ) for a selection of these compounds.
| Compound | Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 1 | 4-chloro-3-nitro-sulfonyl semicarbazide | 71.8 | 3.5 | 20.5 | 0.59 | [2] |
| 2 | 4-nitro-sulfonyl semicarbazide | - | - | - | - | [2] |
| 3 | Unsubstituted sulfonyl semicarbazide | 73.9 | - | 73.9 | - | [2] |
| AAZ | Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [2] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The determination of carbonic anhydrase inhibition is commonly performed using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a pH change in the buffer, which is monitored by a pH indicator dye (e.g., phenol red). The rate of color change is proportional to the CA activity. Inhibitors will decrease the rate of this reaction.[3][4]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized this compound derivatives
-
Acetazolamide (standard CA inhibitor)
-
HEPES or TRIS buffer
-
CO₂-saturated water
-
Phenol red or other suitable pH indicator
-
Stopped-flow spectrophotometer[5]
Procedure:
-
Solution Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).
-
-
Enzyme and Inhibitor Incubation:
-
In one syringe of the stopped-flow instrument, load the enzyme solution containing the CA isoform and the pH indicator in the buffer.
-
In the second syringe, load the CO₂-saturated water.
-
To determine inhibition, pre-incubate the enzyme with various concentrations of the test compound or acetazolamide for a defined period before the reaction.
-
-
Reaction Initiation and Measurement:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.
-
Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
Inhibition of Ecto-Nucleoside Triphosphate Diphosphohydrolases (NTPDases)
Certain sulfamoylbenzamide derivatives, structurally related to this compound, have been identified as selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[6] These enzymes are involved in the regulation of extracellular nucleotide signaling, which plays a role in various physiological and pathological processes, including thrombosis, inflammation, and cancer.
Quantitative Data: Inhibition of h-NTPDase Isoforms
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative sulfamoylbenzamide derivatives against different h-NTPDase isoforms.[6]
| Compound | Derivative | h-NTPDase1 (IC₅₀, µM) | h-NTPDase2 (IC₅₀, µM) | h-NTPDase3 (IC₅₀, µM) | h-NTPDase8 (IC₅₀, µM) |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
Experimental Protocol: Malachite Green Phosphate Assay
The inhibitory activity against h-NTPDases is typically determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using the malachite green assay.[7][8]
Principle: NTPDases hydrolyze ATP to ADP and Pi. The released Pi forms a colored complex with the malachite green-molybdate reagent, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced and thus to the enzyme's activity.[9]
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, -8)
-
Synthesized sulfamoylbenzamide derivatives
-
ATP (substrate)
-
Tris-HCl buffer
-
CaCl₂
-
Malachite green reagent
-
96-well microplate
-
Microplate reader[10]
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare fresh malachite green working solution.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the ATP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Color Development and Measurement:
-
Stop the reaction by adding the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
Modulation of Hepatitis B Virus (HBV) Capsid Assembly
Derivatives of sulfamoylbenzamide have been investigated as capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B virus (HBV) infection. CAMs are a class of antiviral agents that interfere with the formation of the viral capsid, a crucial step in the HBV replication cycle.[11]
Experimental Protocol: HBV Capsid Assembly Assay
The effect of compounds on HBV capsid assembly can be assessed using a cell-based assay coupled with native agarose gel electrophoresis and immunoblotting.[12]
Principle: This assay evaluates the ability of compounds to disrupt the formation of HBV capsids in cells expressing the HBV core protein (HBc). The formation of intact capsids is visualized by native agarose gel electrophoresis, which separates assembled capsids from unassembled HBc monomers and dimers.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15) or cells transiently expressing HBc.
-
Synthesized sulfamoylbenzamide derivatives.
-
Cell lysis buffer.
-
Agarose gel electrophoresis system.
-
Nitrocellulose membrane.
-
Primary antibody against HBV core protein (anti-HBc).
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture the HBV-producing cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them with a non-denaturing lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Native Agarose Gel Electrophoresis:
-
Load the cell lysates onto a native agarose gel.
-
Perform electrophoresis to separate the assembled capsids from unassembled core proteins.
-
-
Immunoblotting:
-
Transfer the proteins from the agarose gel to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk).
-
Incubate the membrane with the primary anti-HBc antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the intensity of the bands corresponding to intact capsids. A decrease in the capsid band intensity in the presence of the compound indicates inhibition of capsid assembly.
-
Experimental Workflow
Potential as Modulators of NLRP3 Inflammasome and Histone Demethylases
While less extensively studied for this compound derivatives specifically, the broader class of sulfonylureas and related compounds has shown potential in modulating the NLRP3 inflammasome and inhibiting histone demethylases.
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13][14]
Histone Demethylase Inhibition
Histone demethylases are enzymes that remove methyl groups from histones, thereby playing a crucial role in epigenetic regulation. Small molecule inhibitors of these enzymes are of interest for the treatment of various diseases, including cancer.[15][16] The mechanism of inhibition by small molecules often involves chelation of the active site metal ion (for JmjC domain-containing demethylases) or covalent modification of the FAD cofactor (for LSD1).[17] Further research is needed to elucidate the specific interactions of this compound derivatives with these enzymes.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of compounds with diverse and potent biological activities. The derivatives discussed in this guide demonstrate significant potential as inhibitors of carbonic anhydrases for anticancer therapy, as inhibitors of NTPDases for modulating purinergic signaling, and as HBV capsid assembly modulators for antiviral treatment. The preliminary indications of their activity against the NLRP3 inflammasome and histone demethylases open new avenues for future research. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the continued exploration and optimization of this promising class of compounds.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A multiscale model of the action of a capsid assembly modulator for the treatment of chronic hepatitis B | PLOS Computational Biology [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]
Methyl 3-Sulfamoylbenzoate and its Analogs as Carbonic Anhydrase Inhibitors: A Technical Guide
Abstract: Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO₂ transport, and biosynthesis. The overexpression of certain CA isoforms is linked to various pathologies, such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets. Aromatic sulfonamides are a cornerstone class of CA inhibitors (CAIs). This technical guide provides an in-depth analysis of methyl sulfamoylbenzoates, a promising class of CAIs, with a focus on their mechanism of action, inhibitory profiles against various human CA isoforms, and the experimental methodologies used for their characterization.
Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors
Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[3]
The primary sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CAIs. Their inhibitory action stems from the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking the enzyme's function.[4] This binding mimics a transition state of the native enzymatic reaction. The affinity and selectivity of these inhibitors can be modulated by modifying the R-group, which interacts with various amino acid residues lining the active site cavity.
Mechanism of Action: Sulfonamide Binding to the Catalytic Zinc Ion
The inhibitory mechanism of sulfonamides against carbonic anhydrase is a well-established, high-affinity interaction. The process involves the binding of the sulfonamide moiety in its anionic, deprotonated form (R-SO₂NH⁻) to the positively charged Zn²⁺ ion located at the bottom of the active site cleft. This coordination bond is stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199.[1]
Caption: Sulfonamide inhibitor binding to the CA active site zinc ion.
Inhibition Profile of Methyl Sulfamoylbenzoate Analogs
While specific inhibition data for methyl 3-sulfamoylbenzoate is not extensively published, a closely related series of methyl 5-sulfamoylbenzoates has been synthesized and evaluated for their inhibitory activity against all 12 catalytically active human CA isoforms.[5][6] These compounds serve as excellent surrogates for understanding the potential of this chemical class. The data reveals that substitutions on the benzene ring significantly influence both the affinity and selectivity of the inhibitors.
Particularly noteworthy is the high affinity and selectivity observed for certain analogs against CA IX, a transmembrane isoform highly overexpressed in various solid tumors and a key target in anticancer drug development.[5][6] The dissociation constants (Kd) determined by a fluorescent thermal shift assay are summarized below.
Table 1: Dissociation Constants (Kd, nM) of Methyl 5-Sulfamoylbenzoate Analogs Against Human CA Isoforms [5]
| Compound ID | Substituents | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| 1 | 2,4-dichloro | 120 | 18 | 100 | 2500 | 180 | 150 | 2.5 | 1.1 | 15 | 18 | 70 |
| 2 | 2,4-dibromo | 150 | 15 | 80 | 3000 | 200 | 120 | 2.0 | 1.0 | 12 | 15 | 60 |
| 3b | 2-chloro-4-amino | 10000 | 1500 | >10000 | >10000 | 2500 | 1000 | 150 | 0.15 | 100 | 120 | 1500 |
| 4b | 2-bromo-4-amino | >10000 | 2000 | >10000 | >10000 | 3000 | 1200 | 180 | 0.12 | 120 | 150 | 1800 |
| AAZ * | (Standard) | 250 | 12 | 74 | 45000 | 50 | 8800 | 2.5 | 25 | 5.7 | 15 | 32 |
*Data for Acetazolamide (AAZ) is presented as inhibition constants (Kᵢ, nM) for comparison.[1]
The data highlights that compounds 3b and 4b exhibit exceptionally high affinity for the cancer-related isoform CA IX (Kd of 0.15 and 0.12 nM, respectively) and demonstrate remarkable selectivity, with over 100-fold weaker binding to other isoforms.[5][6]
Experimental Protocols
The characterization of carbonic anhydrase inhibitors typically involves measuring their effect on the enzyme's catalytic activity. The esterase activity assay using 4-nitrophenyl acetate (4-NPA) is a common, robust, and reproducible colorimetric method suitable for high-throughput screening.[7][8]
CA Inhibition Assay: Esterase Activity Method
Principle: This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to produce 4-nitrophenol (4-NP) and acetate.[8] The product, 4-nitrophenol, is a yellow chromophore that can be quantified by measuring the increase in absorbance at 400 nm.[9] The presence of an inhibitor reduces the rate of this reaction, allowing for the determination of its potency (e.g., IC₅₀ or Kᵢ).
Materials:
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[9]
-
Enzyme: Recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX)
-
Substrate: 4-Nitrophenyl acetate (4-NPA), stock solution in acetone or DMSO[9]
-
Inhibitor: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: 96-well microplate, spectrophotometric plate reader.
Procedure:
-
Enzyme Preparation: Prepare a working solution of the CA isoform in chilled Assay Buffer (e.g., 20 ng/µL).[9]
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (inhibitor) in Assay Buffer. Include a control with solvent only (no inhibitor).
-
Reaction Initiation:
-
To each well of a 96-well plate, add a specific volume of the enzyme solution.
-
Add an equal volume of the serially diluted inhibitor or control solution to the wells.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding.
-
-
Substrate Addition: Start the enzymatic reaction by adding a specific volume of the 4-NPA substrate solution to each well (e.g., a final concentration of 1 mM).[9]
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 400 nm in kinetic mode for a set duration (e.g., 5-10 minutes).[9]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a carbonic anhydrase esterase activity inhibition assay.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
An In-depth Technical Guide to the Predicted Physicochemical Properties of Methyl 3-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the predicted physicochemical properties of Methyl 3-sulfamoylbenzoate. The data presented is compiled from computational predictions available in various chemical databases. This document also outlines standard experimental protocols for the determination of key physicochemical parameters, offering a framework for laboratory validation.
Compound Identity
-
IUPAC Name: this compound
-
CAS Number: 59777-67-2
-
Molecular Formula: C₈H₉NO₄S[1]
-
Canonical SMILES: COC(=O)C1=CC(=CC=C1)S(=O)(=O)N[1]
-
InChIKey: BUYUOBGADRKVAP-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for this compound. It is important to note that these are theoretical values and may differ from experimentally determined results.
| Property | Predicted Value | Source |
| Boiling Point | 402.4 ± 47.0 °C | [4] |
| Density | 1.377 ± 0.06 g/cm³ (at 20°C) | [4] |
| pKa | 9.76 ± 0.60 | [4] |
| XlogP | 0.3 | [1][2] |
| Topological Polar Surface Area (TPSA) | 94.8 Ų | [2] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Monoisotopic Mass | 215.02522 Da | [1] |
General Experimental Protocols for Physicochemical Property Determination
3.1. Determination of Boiling Point
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Methodology (Capillary Method):
-
A small amount of the sample is introduced into a melting point capillary tube.
-
A smaller, inverted capillary tube is placed inside the larger tube containing the sample.
-
The entire assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a digital melting point apparatus with a boiling point function).
-
As the temperature rises, a continuous stream of bubbles will emerge from the inner capillary.
-
The heat source is then removed, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.
-
3.2. Determination of Density
-
Principle: Density is the mass of a substance per unit volume.
-
Methodology (Pycnometer Method):
-
A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.
-
The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.
-
The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference
-
3.3. Determination of pKa (Acid Dissociation Constant)
-
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
-
Methodology (Potentiometric Titration):
-
A known concentration of the sample is dissolved in a suitable solvent (often water or a water-cosolvent mixture).
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
3.4. Determination of LogP (Octanol-Water Partition Coefficient)
-
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
-
Methodology (Shake-Flask Method):
-
A known amount of the sample is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is placed in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
-
Workflow for Physicochemical Property Analysis in Drug Discovery
The following diagram illustrates a typical workflow for the analysis and application of physicochemical properties in the context of drug discovery and development.
References
- 1. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
- 2. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BENZOIC ACID, 2-SULFAMOYL-, METHYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 59777-67-2 CAS MSDS (METHYL, 3-AMINOSULFONYL BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Investigating the Mechanism of Action of Methyl 3-sulfamoylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-sulfamoylbenzoate belongs to the sulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to a vast number of characterized molecules strongly suggests its primary mechanism of action is the inhibition of carbonic anhydrases (CAs). This guide synthesizes the current understanding of the mechanism of action of structurally related sulfamoylbenzoate derivatives, providing a robust framework for investigating this compound. This document outlines the putative signaling pathway, detailed experimental protocols for mechanism validation, and a summary of quantitative data from analogous compounds.
Postulated Mechanism of Action: Inhibition of Carbonic Anhydrase
The primary proposed mechanism of action for this compound is the inhibition of the zinc-containing metalloenzyme, carbonic anhydrase (CA). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in various physiological processes including pH regulation, CO2 transport, and electrolyte balance.[1][2] The sulfonamide moiety is a classic zinc-binding group, which is the cornerstone of the inhibitory activity of this class of compounds against CAs.[3][4]
The Carbonic Anhydrase Catalytic Cycle
The catalytic activity of carbonic anhydrase is a two-step process:
-
Nucleophilic Attack: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of carbon dioxide. This results in the formation of a zinc-bound bicarbonate ion.
-
Proton Shuttle and Regeneration: A water molecule displaces the bicarbonate ion from the zinc center. The active site is regenerated by the transfer of a proton from the zinc-bound water molecule to the surrounding medium, a process often facilitated by a proton shuttle residue, such as a histidine.
Inhibition by Sulfonamides
Sulfonamide inhibitors, including the proposed action of this compound, function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO2NH2) binds to the Zn(II) ion, displacing the catalytic water/hydroxide molecule.[3] This binding prevents the initial step of the catalytic cycle, the nucleophilic attack on carbon dioxide, thereby inhibiting the enzyme's function. The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by interactions between the inhibitor's scaffold and amino acid residues lining the active site cavity.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the carbonic anhydrase catalytic cycle and its inhibition by a sulfonamide, as well as a typical experimental workflow for validating the inhibitory activity of a compound like this compound.
Quantitative Data for Structurally Related Compounds
| Compound Class | Target Isoform | Inhibition Constant (Ki/IC50) (nM) | Reference |
| Ureido-substituted benzenesulfonamides | hCA IX | 1 - 45 | [6] |
| Ureido-substituted benzenesulfonamides | hCA XII | 4 - 6 | [6] |
| Ureido-substituted benzenesulfonamides | hCA II | 15 - 1765 | [6] |
| Benzamide-4-sulfonamides | hCA I | 5.3 - 334 | [1] |
| Benzamide-4-sulfonamides | hCA II | Low nanomolar to subnanomolar | [1] |
| Benzamide-4-sulfonamides | hCA VII | Low nanomolar to subnanomolar | [1] |
| Benzamide-4-sulfonamides | hCA IX | 8.0 - 26.0 | [1] |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 | [7] |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 | [7] |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 | [7] |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA I | 6.2 - 3822 | [2] |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA IX | 6.1 - 568.8 | [2] |
Detailed Experimental Protocols
To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.
Principle: This assay measures the ability of CA to catalyze the hydration of CO2. The resulting change in pH is monitored using a pH indicator. The rate of the catalyzed reaction is determined using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., Phenol Red, 0.2 mM)
-
Reference inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the reference inhibitor.
-
Prepare a solution of the CA enzyme in the assay buffer.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[8]
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.
-
Load the second syringe with the CO2-saturated solution.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (typically at 557 nm for Phenol Red).[8]
-
-
Data Analysis:
-
Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation or by non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.[8]
-
Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Esterase Activity Method)
This is a colorimetric, high-throughput compatible method for screening CA inhibitors.
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. Inhibitors will decrease the rate of this reaction.[9]
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound, reference inhibitor, and p-NPA in a suitable organic solvent (e.g., DMSO or acetonitrile).[9]
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations (or vehicle for the control).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.[9]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[9]
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.
-
Calculate the reaction rates (slope of the absorbance vs. time curve).
-
Calculate the percentage of inhibition and determine the IC50 values as described for the stopped-flow method.
-
X-ray Crystallography of the CA-Inhibitor Complex
Principle: This technique provides high-resolution structural information on how the inhibitor binds to the active site of the carbonic anhydrase enzyme.
Procedure:
-
Protein Expression and Purification: Express and purify the target human carbonic anhydrase isoform.
-
Co-crystallization: Co-crystallize the purified CA enzyme with this compound. This typically involves screening a wide range of crystallization conditions.
-
X-ray Diffraction Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron radiation source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the CA-inhibitor complex. Refine the structure to obtain an accurate model of the binding interactions.[3][4]
Conclusion
Based on the extensive evidence from structurally analogous compounds, the most probable mechanism of action for this compound is the inhibition of carbonic anhydrase. The presented experimental protocols provide a clear path for the validation of this hypothesis and for the detailed characterization of its inhibitory profile. The quantitative data from related sulfonamides suggest that this compound is likely to be a potent inhibitor of several carbonic anhydrase isoforms. Further investigation using the described methodologies will be crucial to fully elucidate its therapeutic potential.
References
- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 3-sulfamoylbenzoate: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-sulfamoylbenzoate, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is designed for laboratory-scale preparation and is based on established chemical transformations. This protocol is intended for use by trained organic chemists in a well-equipped laboratory setting. Adherence to all safety precautions is essential.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process commencing with methyl benzoate. The first step involves an electrophilic aromatic substitution, specifically the chlorosulfonation of the benzene ring at the meta position due to the directing effect of the ester group. The resulting sulfonyl chloride is then converted to the desired sulfonamide via amination.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Reagent(s) | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity (%) |
| 1. Chlorosulfonation | Methyl Benzoate | Chlorosulfonic Acid | Methyl 3-(chlorosulfonyl)benzoate | 1 : 4 | None | 0 - 5 | 2 - 3 | 80 - 90 | >95 |
| 2. Amination | Methyl 3-(chlorosulfonyl)benzoate | Aqueous Ammonia (28-30%) | This compound | 1 : 10 | Dichloromethane | 0 - 10 | 1 - 2 | 85 - 95 | >98 |
Detailed Experimental Protocols
Safety Precautions:
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Thionyl chloride is also corrosive and releases toxic gases upon contact with water. Handle it in a fume hood with appropriate PPE.
-
Aqueous ammonia is a corrosive and pungent solution. Handle it in a well-ventilated fume hood.
Step 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate
Materials:
-
Methyl benzoate
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl benzoate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (4 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a white solid.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Methyl 3-(chlorosulfonyl)benzoate as a white solid.
Step 2: Synthesis of this compound
Materials:
-
Methyl 3-(chlorosulfonyl)benzoate
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Methyl 3-(chlorosulfonyl)benzoate obtained from Step 1 in dichloromethane in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add aqueous ammonia (10 equivalents) to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL), followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: To compare with literature values.
Disclaimer
This protocol is intended for research purposes only and should be performed by individuals with adequate training in synthetic organic chemistry. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe and appropriate manner.
Application Note: A Detailed Protocol for the Fischer-Speier Esterification of 3-Sulfamoylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Sulfamoylbenzoic acid is a key aromatic compound containing both a carboxylic acid and a sulfonamide functional group. Its derivatives are of significant interest in medicinal chemistry and drug development. The esterification of the carboxylic acid moiety is a fundamental transformation for creating a library of compounds for further biological screening. This document outlines a detailed experimental protocol for the synthesis of an ester of 3-sulfamoylbenzoic acid, for instance, methyl 3-sulfamoylbenzoate, via the Fischer-Speier esterification method. This acid-catalyzed reaction is a classic and efficient method for producing esters from carboxylic acids and alcohols.[1][2]
Overall Reaction Scheme:
The general reaction involves heating 3-sulfamoylbenzoic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][3] The equilibrium of the reaction is shifted towards the product side by using a large excess of the alcohol.[4]
General Reaction: 3-Sulfamoylbenzoic Acid + Alcohol --(H⁺ catalyst, Heat)--> Alkyl 3-sulfamoylbenzoate + Water
Quantitative Data Summary
The following table summarizes typical quantitative data expected for the esterification of substituted benzoic acids based on established literature protocols. The data for 3-sulfamoylbenzoic acid is projected based on these analogous reactions.
| Parameter | Methyl Ester | Ethyl Ester | Reference Compound |
| Starting Material | 3-Sulfamoylbenzoic Acid | 3-Sulfamoylbenzoic Acid | Benzoic Acid (for Methyl Benzoate) |
| Alcohol | Methanol | Ethanol | Methanol |
| Catalyst | Conc. H₂SO₄ | Conc. H₂SO₄ | Conc. H₂SO₄ |
| Reactant Ratio (Acid:Alcohol) | ~1:10 molar ratio | ~1:10 molar ratio | 1:9.4 molar ratio |
| Reaction Time | 1-3 hours | 2-4 hours | 30 minutes |
| Reaction Temperature | Reflux (~65 °C) | Reflux (~78 °C) | Reflux |
| Typical Yield | 80-95% (projected) | 80-95% (projected) | ~75% (isolated)[4], 90%[5] |
| Purity (post-purification) | >95% (projected) | >95% (projected) | Not specified |
| Analytical Method | ¹H NMR, LC/MS | ¹H NMR, LC/MS | Not specified |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound as a representative example.
Materials and Reagents:
-
3-Sulfamoylbenzoic acid (MW: 201.20 g/mol )[6]
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel)
-
pH paper or meter
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g (24.8 mmol) of 3-sulfamoylbenzoic acid.[7]
-
Add 50 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid. 3-Sulfamoylbenzoic acid is soluble in ethanol and likely in methanol.[8]
-
In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with 50 mL of deionized water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.[4][10]
-
Confirm that the aqueous layer is neutral or slightly basic using pH paper.
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.[5]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude this compound.
-
The crude product, if not sufficiently pure, can be further purified by recrystallization or column chromatography.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable. Avoid open flames.
Diagrams
Experimental Workflow for Esterification
Caption: Workflow for the synthesis and purification of this compound.
Fischer Esterification Mechanism
Caption: Key steps in the Fischer-Speier esterification mechanism.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. studylib.net [studylib.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. scbt.com [scbt.com]
- 7. 3-Sulfamoyl-benzoic acid | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: "Methyl 3-sulfamoylbenzoate" in the Design of Selective Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the methyl 3-sulfamoylbenzoate scaffold in the design and synthesis of selective enzyme inhibitors. This versatile chemical moiety has proven to be a valuable starting point for developing potent inhibitors for a range of enzyme targets, most notably carbonic anhydrases, and has shown potential in the development of inhibitors for other enzyme systems such as histone demethylases and NLRP3 inflammasomes.
Introduction to this compound in Enzyme Inhibition
The this compound scaffold incorporates a key sulfonamide group, a well-established zinc-binding moiety crucial for the inhibition of metalloenzymes like carbonic anhydrases. The aromatic ring and the methyl ester provide a framework that can be readily modified to enhance binding affinity and achieve selectivity for specific enzyme isoforms. By strategically altering substituents on the benzene ring, medicinal chemists can fine-tune the physicochemical properties of the resulting inhibitors to optimize their potency, selectivity, and pharmacokinetic profiles.
Target Enzyme Classes
Carbonic Anhydrases (CAs)
The most prominent application of the sulfamoylbenzoate scaffold is in the design of carbonic anhydrase inhibitors. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are implicated in a range of physiological and pathological processes, making them attractive drug targets. For instance, inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[1][2] Derivatives of this compound have been shown to be highly potent and selective inhibitors of several CA isoforms, particularly the tumor-associated CAIX.[2]
Histone Demethylases (e.g., LSD1)
The sulfamoylbenzoate core has also been explored in the design of inhibitors for histone demethylases, such as Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9.[3][4] Overexpression of LSD1 has been linked to various cancers, making it a promising target for anticancer drug development.[3] While less common than for CAs, the structural features of sulfamoylbenzoate derivatives can be adapted to target the active site of LSD1.
NLRP3 Inflammasome
More recently, sulfonylurea derivatives, which can be conceptually related to the sulfamoylbenzoate scaffold, have been identified as potent inhibitors of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response and, when dysregulated, contributes to a variety of inflammatory diseases.[5][7] Inhibition of NLRP3 activation is a promising therapeutic strategy for these conditions.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of various compounds derived from or related to the this compound scaffold against their respective enzyme targets.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylbenzoate Derivatives
| Compound ID | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CA I/IX) | Reference |
| AAZ | Acetazolamide (Reference) | 250 | 12.1 | 25.8 | 5.7 | 9.7 | [8] |
| Compound 4b | Pyrazole-carboxamide derivative | >10000 | 839.7 | 76.3 | 568.8 | >131 | [8] |
| Compound 4c | Pyrazole-carboxamide derivative | 85.4 | 10.1 | 8.5 | 11.2 | 10.0 | [8] |
| Compound 10d | Pyridazine-carboxamide derivative | 6.2 | 8.0 | 165.2 | 65.7 | 0.04 | [8] |
| Compound 15 | Indeno[1,2-c]pyrazole derivative | 725.6 | 3.3 | 6.1 | 80.5 | 119 | [8] |
Note: Lower Ki values indicate higher potency. Selectivity is calculated as the ratio of Ki for CA I to CA IX.
Table 2: Inhibition of NLRP3 Inflammasome by Sulfonylurea and Related Derivatives
| Compound ID | Scaffold | Cell Line | Assay Readout | IC50 (nM) | Reference |
| MCC950 | Sulfonylurea (Reference) | THP-1 | IL-1β release | 8 - 23 | [5][6] |
| Compound 15 | Novel Sulfonylurea | THP-1 | IL-1β release | 23 | [5] |
| JC-171 | Hydroxyl-sulfonamide | J774A.1 | IL-1β release | 8450 | [9] |
| Compound 32 | Oxazole acylsulfamide | THP-1 | IL-1β production | - | [10] |
Note: Lower IC50 values indicate higher potency.
Table 3: Inhibition of Lysine-Specific Demethylase 1 (LSD1) by Various Inhibitors
| Compound ID | Scaffold Class | Assay Type | Ki (µM) | IC50 (nM) | Reference |
| S2172 | Novel small molecule | Peroxidase assay | 0.27 | - | [4] |
| T-3775440 | Irreversible inhibitor | Not specified | - | 2.1 | [11] |
| GSK-LSD1 | Irreversible inhibitor | Not specified | - | 16 | [11] |
| S 2101 | Small molecule | Not specified | 0.61 | 990 | [11] |
Note: This table provides a reference for the potency of known LSD1 inhibitors.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for this compound derivatives often starts with the corresponding benzoic acid. The following is a representative, non-exhaustive protocol.
Protocol 4.1.1: Esterification of 3-Sulfamoylbenzoic Acid
-
Suspend 3-sulfamoylbenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.
Protocol 4.1.2: General Amide Coupling from a Carboxylic Acid Derivative
-
Dissolve the carboxylic acid derivative of the sulfamoylbenzoate in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Enzyme Inhibition Assays
Protocol 4.2.1: Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Inhibition
This assay measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
In a 96-well or 384-well PCR plate, add the protein solution and the fluorescent dye to each well.
-
Add varying concentrations of the inhibitor (or DMSO as a control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C, with fluorescence readings taken at regular intervals.
-
The melting temperature (Tm) is determined as the inflection point of the fluorescence curve. The shift in Tm (ΔTm) in the presence of the inhibitor is used to determine binding affinity.
Protocol 4.2.2: In Vitro Histone Demethylase (LSD1) Activity Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
In a 96-well plate, add the reaction buffer, horseradish peroxidase (HRP), and a peroxidase substrate (e.g., Amplex Red).
-
Add the LSD1 enzyme and a di-methylated histone H3 peptide substrate.
-
Add varying concentrations of the inhibitor (or DMSO as a control).
-
Initiate the reaction by adding the FAD cofactor.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance of the product formed by the peroxidase reaction.
-
Calculate the percent inhibition based on the signal in the presence of the inhibitor relative to the control.
Protocol 4.2.3: NLRP3 Inflammasome Activation Assay in THP-1 Cells
This cell-based assay measures the inhibition of IL-1β release following NLRP3 inflammasome activation.
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with varying concentrations of the inhibitor (or DMSO as a control) for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 1-2 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of IL-1β release.
Visualizations
Signaling Pathways
References
- 1. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Review of Histone Lysine-Specific Demethylase 1 and Its Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pharmacologic inhibition of lysine-specific demethylase 1 as a potential therapeutic for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
Application of Methyl 3-sulfamoylbenzoate in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl 3-sulfamoylbenzoate and its derivatives in medicinal chemistry. This class of compounds has garnered significant interest, primarily as potent inhibitors of carbonic anhydrases, with significant therapeutic potential in oncology. Furthermore, emerging research indicates their utility in targeting other key enzymes involved in cancer metabolism, such as malate dehydrogenase.
Introduction: The Sulfamoylbenzoate Scaffold
The this compound scaffold is a key pharmacophore in the design of targeted enzyme inhibitors. The presence of the sulfonamide group allows for strong interactions with the zinc ion in the active site of metalloenzymes, a key feature in the mechanism of action for carbonic anhydrase inhibitors. The benzoate moiety provides a versatile platform for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Application as Carbonic Anhydrase IX Inhibitors
Derivatives of this compound have been extensively explored as inhibitors of carbonic anhydrases (CAs), with a particular focus on the tumor-associated isoform, CAIX.[1] CAIX is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression by regulating pH in the acidic tumor microenvironment.[2][3] Inhibition of CAIX can disrupt this pH balance, leading to cancer cell death and reduced tumor growth and metastasis.[4]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition data for a selection of this compound derivatives against various human carbonic anhydrase (hCA) isoforms. The data highlights the potency and selectivity of these compounds.
| Compound ID | Structure | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II/hCA IX) | Reference |
| Acetazolamide | Standard CAI | Low nM range | - | - | - | [5] |
| Ureido-substituted benzenesulfonamides (USBs) | General Structure | Low nM range | Low nM range | - | High | [5] |
| Carbohydrate-based sulfamates (e.g., 5e) | General Structure | - | 2 | - | ~90-fold | [5] |
| VD11-4-2 | Fluorinated derivative | - | 0.03 (Kₔ) | - | High | [5] |
| Celecoxib | A COX-2 inhibitor with CAI activity | 1.4 - 40 | 14 - 58 | - | Better hCA IX inhibitor | [6] |
| Indisulam (E7070) | Antitumor drug | 1.4 - 40 | 14 - 58 | - | - | [6] |
| Compound 10 | Pyridinium derivative | 1.4 - 40 | 14 - 58 | - | Better hCA IX inhibitor | [6] |
Signaling Pathway of Carbonic Anhydrase IX in Cancer
The following diagram illustrates the role of CAIX in the tumor microenvironment and its interaction with key signaling pathways.
Caption: Role of CAIX in the tumor microenvironment and its inhibition.
Application as Malate Dehydrogenase (MDH) Inhibitors
More recent research has identified derivatives of this compound as inhibitors of malate dehydrogenase (MDH), an enzyme central to cellular metabolism. Specifically, certain derivatives have been shown to dually inhibit both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms.[7] This dual inhibition presents a novel strategy for targeting cancer metabolism, as tumor cells often exhibit metabolic plasticity and can adapt to the inhibition of a single metabolic pathway.[7][8]
Role of Malate Dehydrogenase in Cancer Metabolism
The diagram below outlines the central role of MDH1 and MDH2 in cellular metabolism and how their inhibition can impact cancer cells.
Caption: Role of MDH1 and MDH2 in cancer cell metabolism.
Experimental Protocols
Synthesis of Methyl 2-halo-5-sulfamoylbenzoate Derivatives
The following is a general workflow for the synthesis of methyl 2-halo-5-sulfamoylbenzoate derivatives, which are potent carbonic anhydrase inhibitors.[1][9]
Caption: General synthesis workflow for sulfamoylbenzoate derivatives.
Detailed Protocol: Synthesis of Methyl 2-chloro-4-(substituted)-5-sulfamoylbenzoate
-
Nucleophilic Aromatic Substitution:
-
To a solution of methyl 2,4-dichloro-5-sulfamoylbenzoate in a suitable solvent such as DMSO, add a nucleophile (e.g., a thiol or an amine) and a base like triethylamine (TEA).[1]
-
Heat the reaction mixture at 60 °C for 72 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Oxidation (Optional, for sulfanyl derivatives):
-
To a solution of the sulfanyl derivative in acetic acid, add hydrogen peroxide.
-
Heat the reaction mixture at 75 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice water and collect the precipitate by filtration.
-
-
Characterization:
-
Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol describes the determination of inhibition constants (Kᵢ) for CA inhibitors using a stopped-flow instrument to measure the kinetics of CO₂ hydration.[10]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
CO₂-saturated water
-
Buffer: 20 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄[10]
-
pH indicator: Phenol red (0.2 mM)[10]
-
Test compounds (dissolved in DMSO)
-
Purified water
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.
-
Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[10]
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated buffer containing the pH indicator.
-
The hydration of CO₂ to bicarbonate and a proton is catalyzed by the enzyme, causing a change in pH, which is monitored by the change in absorbance of the phenol red at 557 nm.[10]
-
The initial rates of the reaction are measured for a period of 10-100 seconds.[10]
-
The uncatalyzed reaction rate (in the absence of enzyme) is subtracted from the catalyzed rates.
-
Inhibition constants (Kᵢ) are calculated by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.[10]
Malate Dehydrogenase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure MDH activity, which can be adapted for inhibitor screening.[11][12]
Materials:
-
96-well microplate reader
-
MDH assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)[11]
-
Malate solution (substrate)
-
NAD⁺ solution
-
MTT (tetrazolium salt) solution
-
Enzyme mix (containing diaphorase)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a working reagent by mixing the assay buffer, NAD⁺, MTT, substrate, and enzyme mix.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the MDH enzyme solution to the wells.
-
Initiate the reaction by adding the working reagent to all wells.
-
The MDH-catalyzed oxidation of malate produces NADH, which then reduces MTT to a colored formazan product.
-
Measure the increase in absorbance at 565 nm in a kinetic mode at 37°C.[11]
-
The rate of the reaction is proportional to the MDH activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Their primary application as potent and selective inhibitors of carbonic anhydrase IX has significant implications for the development of novel anticancer therapies. Furthermore, the discovery of their activity against other metabolic enzymes like malate dehydrogenase opens up new avenues for targeting cancer metabolism. The detailed protocols and data presented in this document are intended to facilitate further research and development in this exciting area of drug discovery.
References
- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. assaygenie.com [assaygenie.com]
Application Note: In Situ Monitoring of Methyl 3-sulfamoylbenzoate Synthesis using FTIR and HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient methodology for the in situ monitoring of the synthesis of Methyl 3-sulfamoylbenzoate. Real-time reaction analysis is achieved through the application of Fourier Transform Infrared (FTIR) spectroscopy, providing kinetic and mechanistic insights. High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis of reaction progress, including the determination of reactant consumption, intermediate formation, and product yield. The combination of these Process Analytical Technologies (PAT) facilitates enhanced reaction understanding, control, and optimization, which is critical in drug development and pharmaceutical manufacturing.[1]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The precise control of its synthesis is paramount to ensure high yield and purity of the final active pharmaceutical ingredient (API). Traditional batch synthesis methods often rely on offline analysis, which can lead to delays in process control and a lack of detailed kinetic understanding. In contrast, in situ monitoring provides real-time data, enabling immediate adjustments and a deeper understanding of the reaction dynamics.[2][3] This note describes the application of Attenuated Total Reflectance (ATR)-FTIR spectroscopy and online HPLC for monitoring the Fischer esterification of 3-sulfamoylbenzoic acid to produce this compound.[2]
Reaction Scheme
The synthesis of this compound is achieved via the Fischer esterification of 3-sulfamoylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[2]
Reaction:
3-Sulfamoylbenzoic Acid + Methanol ⇌ this compound + Water
(Catalyst: H₂SO₄)
In Situ Monitoring Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a powerful technique for real-time monitoring of chemical reactions.[4][5] By inserting an ATR probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. The change in absorbance of specific infrared bands corresponding to the reactant and product functional groups allows for the tracking of their relative concentrations over time.[6]
High-Performance Liquid Chromatography (HPLC)
Online HPLC provides quantitative data on the concentration of individual components in the reaction mixture.[7] A small aliquot of the reaction mixture is automatically sampled, diluted, and injected into the HPLC system at predefined intervals. This allows for the accurate determination of reactant conversion, product formation, and the identification of any impurities or by-products.[8]
Experimental Protocols
Synthesis of this compound[2]
Materials:
-
3-sulfamoylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and ports for an ATR-FTIR probe and an online HPLC sampling line.
Procedure:
-
To a solution of 3-sulfamoylbenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.05 equivalents) while stirring.
-
Insert the ATR-FTIR probe and the online HPLC sampling line into the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70°C) and begin in situ monitoring.
-
Monitor the reaction progress until the desired conversion is achieved.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
In Situ FTIR Monitoring Protocol
-
Instrument: FTIR spectrometer equipped with a diamond ATR probe.
-
Data Acquisition:
-
Collect a background spectrum of the initial reaction mixture at room temperature before heating.
-
Once reflux begins, collect spectra every 5 minutes.
-
Monitor the decrease in the carbonyl (C=O) stretch of the carboxylic acid reactant (approx. 1700-1720 cm⁻¹) and the increase in the carbonyl stretch of the ester product (approx. 1720-1740 cm⁻¹).
-
Simultaneously monitor the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹) and the formation of water.
-
Online HPLC Monitoring Protocol
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the polar reactant and the less polar product.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sampling: Configure the online system to automatically draw a sample from the reactor every 15-30 minutes. The sample should be quenched and diluted prior to injection.
Data Presentation
Table 1: Key FTIR Vibrational Frequencies for Reaction Monitoring
| Functional Group | Compound | Wavenumber (cm⁻¹) | Trend During Reaction |
| C=O Stretch (Carboxylic Acid) | 3-Sulfamoylbenzoic Acid | ~1710 | Decrease |
| O-H Stretch (Carboxylic Acid) | 3-Sulfamoylbenzoic Acid | ~3000 (broad) | Decrease |
| C=O Stretch (Ester) | This compound | ~1730 | Increase |
| C-O Stretch (Ester) | This compound | ~1280 | Increase |
Table 2: HPLC Retention Times for Quantitative Analysis
| Compound | Retention Time (min) |
| 3-Sulfamoylbenzoic Acid | ~3.5 |
| This compound | ~7.2 |
Table 3: Example Reaction Progress Data
| Time (min) | FTIR Peak Height Ratio (Ester C=O / Acid C=O) | Concentration of 3-Sulfamoylbenzoic Acid (M) - HPLC | Concentration of this compound (M) - HPLC | Conversion (%) - HPLC |
| 0 | 0.05 | 1.00 | 0.00 | 0 |
| 30 | 0.45 | 0.65 | 0.35 | 35 |
| 60 | 0.82 | 0.38 | 0.62 | 62 |
| 90 | 1.15 | 0.19 | 0.81 | 81 |
| 120 | 1.38 | 0.08 | 0.92 | 92 |
| 150 | 1.45 | 0.05 | 0.95 | 95 |
Mandatory Visualization
Caption: Workflow for in situ monitoring of this compound synthesis.
Caption: Fischer esterification reaction pathway for this compound.
Conclusion
The implementation of in situ ATR-FTIR and online HPLC for monitoring the synthesis of this compound offers significant advantages over traditional offline methods. This approach provides real-time, continuous data that allows for a comprehensive understanding of reaction kinetics, endpoint determination, and impurity profiling. By adopting these PAT tools, researchers and drug development professionals can enhance process control, improve batch-to-batch consistency, and accelerate the development of robust and efficient synthetic processes.
References
- 1. Primisulfuron [sitem.herts.ac.uk]
- 2. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 3. WO2017140778A1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
- 4. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 5. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016131098A1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
- 7. 59777-67-2 CAS MSDS (METHYL, 3-AMINOSULFONYL BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
Application Notes and Protocols for Purity Analysis of Methyl 3-sulfamoylbenzoate by HPLC and TLC
These application notes provide detailed methodologies for the quantitative and qualitative analysis of "Methyl 3-sulfamoylbenzoate" purity using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines robust HPLC and TLC methods for the determination of this compound purity and the identification of potential process-related impurities.
Potential Impurities:
Based on its common synthesis from methyl 3-(chlorosulfonyl)benzoate and ammonia, or the esterification of 3-sulfamoylbenzoic acid, potential impurities may include:
-
Impurity A: 3-Sulfamoylbenzoic acid (hydrolysis product)
-
Impurity B: Methyl 3-(chlorosulfonyl)benzoate (starting material)
-
Impurity C: 3-(Chlorosulfonyl)benzoic acid (hydrolyzed starting material)
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential impurities.
Experimental Protocol: HPLC
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 30% B15-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation: HPLC
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Hypothetical Retention Times and Purity Calculation:
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Response Factor (RF) |
| Impurity A (3-Sulfamoylbenzoic acid) | 4.5 | 0.38 | 1.05 |
| This compound | 12.0 | 1.00 | 1.00 |
| Impurity B (Methyl 3-(chlorosulfonyl)benzoate) | 18.2 | 1.52 | 0.95 |
Purity Calculation:
The percentage purity of this compound is calculated using the area normalization method:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Thin-Layer Chromatography (TLC) Method
TLC provides a rapid and straightforward method for the qualitative assessment of this compound purity and the detection of impurities.
Experimental Protocol: TLC
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase | Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.1, v/v/v) |
| Chamber | Saturated with the mobile phase for at least 30 minutes before use. |
| Application | Spot 5 µL of the standard and sample solutions onto the TLC plate. |
| Development | Allow the chromatogram to develop until the solvent front has traveled approximately 80% of the plate length. |
| Drying | Air-dry the plate in a fume hood. |
| Visualization | Observe the plate under UV light at 254 nm. |
Sample Preparation:
-
Standard Solution (1 mg/mL): Dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Sample Solution (10 mg/mL): Dissolve 100 mg of the this compound sample in 10 mL of methanol.
Data Presentation: TLC
Hypothetical R_f Values:
The R_f (Retardation factor) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Compound | R_f Value |
| Impurity A (3-Sulfamoylbenzoic acid) | 0.15 |
| This compound | 0.50 |
| Impurity B (Methyl 3-(chlorosulfonyl)benzoate) | 0.75 |
The purity is assessed by comparing the intensity of any secondary spots in the sample lane to the principal spot of the standard.
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for HPLC and TLC purity analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical methods and purity assessment outcomes.
Application Notes: Methyl 3-sulfamoylbenzoate as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-sulfamoylbenzoate is a valuable chemical intermediate possessing three key functional groups: a methyl ester, a benzene ring, and a sulfonamide. This trifecta of reactivity makes it an attractive starting material for the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in numerous FDA-approved drugs, including diuretics, carbonic anhydrase inhibitors, and antiviral agents.[1][2][3] This document provides detailed protocols for the utilization of this compound as a building block in the synthesis of N-substituted 3-sulfamoylbenzamides, a class of compounds that has shown promise as Hepatitis B Virus (HBV) capsid assembly modulators.[4][5]
Synthetic Utility and Workflow
The primary synthetic strategy involves a two-step sequence:
-
Hydrolysis (Saponification): The methyl ester of this compound is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-sulfamoylbenzoic acid. This transformation is typically clean and high-yielding.
-
Amide Coupling: The resulting 3-sulfamoylbenzoic acid is then coupled with a desired amine to form the target N-substituted 3-sulfamoylbenzamide. This reaction can be achieved using standard peptide coupling reagents.
This straightforward workflow allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for N-substituted 3-sulfamoylbenzamides.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Sulfamoylbenzoic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol and water (a common ratio is 2:3 v/v).
-
Add sodium hydroxide (1.5 eq) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker and place it in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 2. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the solid in a vacuum oven to obtain 3-sulfamoylbenzoic acid.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Sulfamoylbenzoic Acid |
| Yield | 90-98% |
| Melting Point | 235-238 °C |
| Appearance | White solid |
Protocol 2: Amide Coupling of 3-Sulfamoylbenzoic Acid with a Primary Amine
This protocol details the formation of an N-substituted 3-sulfamoylbenzamide using a common peptide coupling agent.
Materials:
-
3-Sulfamoylbenzoic Acid
-
A primary amine (e.g., 4-chloroaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, dissolve 3-sulfamoylbenzoic acid (1.0 eq) and the primary amine (1.1 eq) in the chosen solvent (DCM or DMF).
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (DCC or EDC, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-sulfamoylbenzamide.
Quantitative Data (Representative for coupling with 4-chloroaniline):
| Parameter | Value |
| Starting Material | 3-Sulfamoylbenzoic Acid |
| Product | N-(4-chlorophenyl)-3-sulfamoylbenzamide |
| Yield | 65-80% |
| Appearance | White to off-white solid |
Application in Drug Discovery: HBV Capsid Assembly Modulators
Derivatives of 3-sulfamoylbenzamide have been identified as potent modulators of Hepatitis B Virus (HBV) capsid assembly.[4][5] These molecules can disrupt the normal formation of the viral capsid, a crucial step in the viral life cycle, thereby inhibiting viral replication.
Caption: Inhibition of HBV capsid assembly by 3-sulfamoylbenzamides.
The ability to readily synthesize a variety of N-substituted 3-sulfamoylbenzamides from this compound provides a powerful platform for optimizing the antiviral activity and pharmacokinetic properties of this class of compounds. Researchers can systematically modify the 'R' group on the amide nitrogen to explore interactions with the target protein and enhance potency and selectivity. This makes this compound a key starting material for the development of novel anti-HBV therapeutics.
References
- 1. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 3-sulfamoylbenzoate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the purification of Methyl 3-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis, using recrystallization. This process is designed to enhance the purity of the compound, which is crucial for its use in subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs).
Physicochemical Properties and Solubility Data
A summary of the available physicochemical data for this compound is presented below. This information is critical for the design of an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | ChemScene |
| Molecular Weight | 215.23 g/mol | ChemScene |
| Boiling Point | 402.4 ± 47.0 °C (Predicted) | ChemicalBook[1] |
| pKa | 9.76 ± 0.60 (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Recrystallization Protocol
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization procedure. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. Based on the structure of this compound, which contains both a polar sulfonamide group and a less polar methyl ester group, suitable solvent systems would likely be polar protic solvents such as methanol or ethanol, or a mixture of a polar and a non-polar solvent, like ethyl acetate and hexane. A water/alcohol mixture may also be effective.
Solvent Screening Protocol
A preliminary solvent screen should be performed to identify the optimal solvent or solvent mixture for the recrystallization.
-
Initial Screening:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add 0.5 mL of a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water, and hexane).
-
Observe the solubility at room temperature. The ideal solvent will show low solubility.
-
-
Heating and Cooling Cycle:
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Add small increments of the solvent until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A successful solvent will yield a good recovery of crystalline solid.
-
-
Solvent Mixture Evaluation:
-
If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Detailed Recrystallization Procedure
This protocol outlines the steps for recrystallizing this compound once a suitable solvent system has been identified.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the selected recrystallization solvent in small portions.
-
Heat the mixture to the boiling point of the solvent with gentle stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (observed as cloudiness or suspended particles in the hot solution), a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.
-
Quickly pour the hot solution through the pre-heated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using the following methods:
-
Melting Point Analysis: A sharp melting point range of 1-2°C is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the purification protocol for this compound.
Caption: Workflow for the purification of this compound.
References
"Methyl 3-sulfamoylbenzoate" as a chemical intermediate for drug discovery.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-sulfamoylbenzoate is a valuable chemical intermediate in the field of drug discovery, serving as a key building block for the synthesis of a variety of biologically active molecules. Its structure, featuring a sulfonamide group and a methyl ester on a benzene ring, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics, anticonvulsants, and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, with a focus on its application in the development of enzyme inhibitors.
Chemical Properties and Synthesis
This compound, with the CAS Number 59777-67-2, has a molecular formula of C₈H₉NO₄S and a molecular weight of 215.23 g/mol .
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative two-step synthesis can be proposed based on established chemical transformations. This protocol starts from the commercially available 3-(chlorosulfonyl)benzoyl chloride.
Step 1: Selective Ammonolysis of the Sulfonyl Chloride
The first step involves the selective reaction of the more reactive sulfonyl chloride group with ammonia, leaving the benzoyl chloride intact for the subsequent esterification.
Step 2: Esterification of the Carboxylic Acid Chloride
The resulting 3-sulfamoylbenzoyl chloride is then esterified with methanol to yield the final product, this compound.
Application in the Synthesis of Bioactive Molecules
The sulfamoylbenzoate scaffold is a key component in a range of therapeutic agents. A prominent example is its use in the synthesis of antipsychotic drugs like Sulpiride. Furthermore, derivatives of sulfamoylbenzoates have been extensively explored as potent inhibitors of various enzymes, including carbonic anhydrases and ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in cancer and inflammatory diseases, respectively.
Case Study: Synthesis of Sulpiride
Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia.[1] Its synthesis can be achieved using a derivative of this compound, specifically methyl 2-methoxy-5-sulfamoylbenzoate.
Quantitative Data for the Synthesis of a Key Sulpiride Intermediate
The following table summarizes the reaction conditions and outcomes for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of Sulpiride, from methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate.[2]
| Molar Ratio (Starting Material:Aminosulfinate) | Catalyst (Cuprous Bromide, mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1:1.04 | 10 | Tetrahydrofuran | 45 | 14 | 95.09 | 99.66 |
| 1:1.1 | 8 | Tetrahydrofuran | 50 | 10 | 96.55 | 99.51 |
| 1:1.2 | 5 | Tetrahydrofuran | 60 | 12 | 94.5 | 99.51 |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
Materials:
-
3-(Chlorosulfonyl)benzoyl chloride
-
Ammonia (aqueous solution, e.g., 28%)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 3-Sulfamoylbenzoyl chloride
-
Dissolve 3-(chlorosulfonyl)benzoyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a stoichiometric amount of aqueous ammonia (1 equivalent) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to warm to room temperature.
-
The crude 3-sulfamoylbenzoyl chloride in DCM can be used directly in the next step.
Step 2: Synthesis of this compound
-
To the solution of 3-sulfamoylbenzoyl chloride from the previous step, add methanol (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate
This protocol outlines the final step in the synthesis of Sulpiride from its key intermediate.[3]
Materials:
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
N-ethyl-2-aminomethyl pyrrolidine
-
Ethylene glycol
-
Solid base catalyst (e.g., HND-62)
-
Reaction kettle with heating jacket
-
Purification solvents (mixed solvent system)
Procedure:
-
In a clean reaction kettle, charge N-ethyl-2-aminomethyl pyrrolidine (e.g., 200 kg), ethylene glycol (e.g., 200 kg), and methyl 2-methoxy-5-sulfamoylbenzoate (e.g., 390 kg).[3]
-
Add the solid base catalyst (e.g., 1.2 kg).[3]
-
Heat the reaction mixture to 85 °C using a steam jacket and maintain at this temperature with reflux for 4 hours.[3]
-
After the reaction is complete, collect the crude Sulpiride product.
-
Purify the crude product using a suitable mixed solvent system to obtain the final, high-purity Sulpiride.
Signaling Pathways and Biological Targets
Derivatives of this compound have been shown to target specific enzymes involved in critical cellular pathways. Understanding these pathways is crucial for rational drug design and development.
Carbonic Anhydrase IX (CAIX) and the HIF-1α Signaling Pathway
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia (low oxygen). It plays a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor cell survival and invasion. The expression of CAIX is primarily regulated by the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.
Caption: HIF-1α signaling pathway leading to CAIX expression.
Ecto-NTPDases and the Purinergic Signaling Pathway
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are cell surface enzymes that hydrolyze extracellular ATP and ADP to regulate purinergic signaling. This signaling pathway is involved in a wide range of physiological processes, including inflammation, neurotransmission, and thrombosis. Inhibition of specific NTPDase isoforms is a promising therapeutic strategy for various diseases.
Caption: Purinergic signaling pathway modulated by Ecto-NTPDases.
Experimental Workflows
Workflow for the Synthesis and Purification of a Drug Candidate
The following diagram illustrates a general workflow for the synthesis of a drug candidate, such as Sulpiride, starting from a sulfamoylbenzoate intermediate.
Caption: General workflow for the synthesis of Sulpiride.
Workflow for an In Vitro Enzyme Inhibition Assay
This diagram outlines the key steps in performing an in vitro assay to determine the inhibitory activity of a compound derived from this compound against a target enzyme like carbonic anhydrase or an NTPDase.
Caption: Workflow for an in vitro enzyme inhibition assay.
References
Application Notes and Protocols for X-ray Crystallography of Methyl 3-sulfamoylbenzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 3-sulfamoylbenzoate and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. Their therapeutic potential is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state. This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of this compound derivatives, from crystal growth to structure solution and refinement.
I. Data Presentation
The crystallographic data for derivatives of this compound are summarized in the table below. This allows for a clear comparison of key structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | T (K) | R-factor | CCDC No. |
| This compound | C₈H₉NO₄S | Monoclinic | P2₁/c | 11.1231(2) | 11.9525(2) | 8.5577(1) | 90 | 99.993(2) | 90 | 1120.48(3) | 4 | 293 | N/A | 1868563[1] |
Further entries for other derivatives can be added as data becomes available.
II. Experimental Protocols
This section outlines the detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
A. Synthesis of this compound Derivatives
The synthesis of sulfonamides, including this compound derivatives, typically involves the reaction of a sulfonyl chloride with an amine.[2] A general procedure is as follows:
-
Reaction Setup: Dissolve the desired substituted benzoic acid in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Chlorosulfonation: Add chlorosulfonic acid dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by carefully pouring it onto ice. Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride.
-
Ammonolysis: Dissolve the crude sulfonyl chloride in a suitable solvent and add an excess of aqueous ammonia or the desired amine.
-
Purification: After the reaction is complete, acidify the mixture and extract the product. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound derivative.
B. Crystallization
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. Slow evaporation is a commonly employed and effective technique for growing crystals of sulfonamide compounds.[1]
-
Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture like ethyl acetate/n-hexane) to create a saturated or near-saturated solution.[2]
-
Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vessel in a vibration-free environment. Crystals should form over a period of several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a nylon loop.
C. X-ray Data Collection
Data collection should be performed on a suitable single-crystal X-ray diffractometer.
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).[1] Data is typically collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.[1]
-
Data Processing: Process the collected diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction should also be applied.
D. Structure Solution and Refinement
-
Structure Solution: The crystal structure can be solved using direct methods, which is a standard approach for small molecules.[3]
-
Structure Refinement: Refine the structural model by full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure should be validated using software tools like CHECKCIF to ensure the quality and correctness of the model.
III. Visualization of Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystallography protocol for this compound derivatives.
Caption: Workflow for X-ray Crystallography of this compound Derivatives.
References
- 1. rsc.org [rsc.org]
- 2. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]
- 3. 59777-67-2 CAS MSDS (METHYL, 3-AMINOSULFONYL BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-sulfamoylbenzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-sulfamoylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route A: From Methyl 3-aminobenzoate. This classic route involves a three-step process:
-
Diazotization of the amino group on Methyl 3-aminobenzoate.
-
A Sandmeyer-type reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst to form the intermediate, Methyl 3-(chlorosulfonyl)benzoate.
-
Amination of the sulfonyl chloride intermediate with ammonia to yield the final product.
-
-
Route B: From 3-Carboxybenzenesulfonyl Chloride. This route involves:
-
Esterification of 3-carboxybenzenesulfonyl chloride with methanol to form Methyl 3-(chlorosulfonyl)benzoate.
-
Subsequent amination with ammonia to give this compound.
-
Q2: I am getting a low yield in my Sandmeyer reaction for the formation of the sulfonyl chloride. What are the possible causes?
A2: Low yields in the Sandmeyer chlorosulfonylation are common and can be attributed to several factors:
-
Decomposition of the diazonium salt: This is highly likely if the temperature during diazotization and the Sandmeyer reaction is not kept sufficiently low (typically below 5 °C). Diazonium salts are notoriously unstable and can decompose to form phenol byproducts.
-
Catalyst issues: The copper(I) catalyst can be oxidized to inactive copper(II) species. It is crucial to use fresh or properly stored catalyst.
-
Hydrolysis of the sulfonyl chloride: The sulfonyl chloride product is sensitive to water, especially under the acidic conditions of the reaction, and can hydrolyze back to the sulfonic acid.[1][2] Prompt work-up and extraction into a non-aqueous solvent are important.
-
Side reactions: Competing reactions such as the formation of biaryl compounds or azo coupling can reduce the yield of the desired sulfonyl chloride.[3]
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the intermediate sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), and potential side products like diaryl sulfones.[4][5] Purification is typically achieved by recrystallization.[2][6] The choice of solvent is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Washing the crude product with a dilute base can help remove acidic impurities like the sulfonic acid, but care must be taken to avoid hydrolysis of the methyl ester.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Troubleshooting Guides
Route A: Synthesis from Methyl 3-aminobenzoate
Problem 1: Low yield or failure in the diazotization step.
| Possible Cause | Troubleshooting Steps |
| Temperature too high | Maintain a strict temperature control, typically between 0-5 °C, throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management. |
| Incorrect stoichiometry of reagents | Ensure accurate molar ratios of the amine, sodium nitrite, and acid. An excess of nitrous acid can lead to side reactions. |
| Decomposition of diazonium salt | Use the diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.[3] |
Problem 2: Low yield of Methyl 3-(chlorosulfonyl)benzoate in the Sandmeyer reaction.
| Possible Cause | Troubleshooting Steps |
| Inefficient catalyst | Use fresh, high-purity copper(I) chloride. Consider preparing it fresh if oxidation is suspected. |
| Poor source of sulfur dioxide | Ensure a continuous and sufficient supply of SO2 gas or use a stable SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[7][8] |
| Hydrolysis of the product | Work up the reaction mixture promptly after completion. Extract the sulfonyl chloride into a dry, water-immiscible organic solvent as soon as possible.[1][2] |
| Formation of side products (e.g., chloro- or hydroxy-derivatives) | Maintain low temperatures and ensure an adequate supply of SO2 to favor the desired reaction pathway. |
Problem 3: Incomplete amination of Methyl 3-(chlorosulfonyl)benzoate.
| Possible Cause | Troubleshooting Steps |
| Insufficient ammonia | Use a sufficient excess of aqueous ammonia to ensure complete reaction and to neutralize the HCl byproduct. |
| Low reaction temperature | The reaction may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Poor mixing | If using a biphasic system (e.g., an organic solvent and aqueous ammonia), ensure vigorous stirring to maximize the interfacial area. |
Route B: Synthesis from 3-Carboxybenzenesulfonyl Chloride
Problem 1: Low yield during the esterification of 3-carboxybenzenesulfonyl chloride.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Use an excess of methanol and a suitable acid catalyst (e.g., sulfuric acid). Consider extending the reflux time. Monitor the reaction progress by TLC. |
| Hydrolysis of the ester during work-up | Neutralize the acid catalyst carefully during the work-up. Avoid prolonged contact with strongly acidic or basic aqueous solutions.[9] |
| Loss of product during extraction | Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the ester in the aqueous phase. |
Problem 2: Hydrolysis of the sulfonyl chloride group during esterification.
| Possible Cause | Troubleshooting Steps |
| Presence of water | Use dry methanol and glassware. The acid catalyst can be hygroscopic, so handle it appropriately. |
| Prolonged reaction time at high temperature | Optimize the reaction time and temperature to favor esterification without significant hydrolysis of the sulfonyl chloride. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer Reaction.
| Starting Material | SO2 Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoaniline | SO2 (gas) | CuCl | Acetic Acid/HCl | < 5 | 85-95 | [1][2] |
| m-Trifluoromethylaniline | SO2 (gas) | CuCl | Acetic Acid/HCl | < 30 | 68-79 | [10] |
| Various Anilines | DABSO | CuCl2 | Acetonitrile/HCl | 75 | 50-95 | [7][8] |
Table 2: Yields for the Amination of Sulfonyl Chlorides.
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 2-Nitrobenzenesulfonyl chloride | 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 98 (crude) | [11] |
| Benzenesulfonyl chloride | Primary Amine | NaOH/KOH | Water | N/A | [12] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate from Methyl 3-aminobenzoate (Illustrative)
-
Diazotization: Dissolve Methyl 3-aminobenzoate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C. Slowly add the cold diazonium salt solution to the SO2/CuCl mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain crude Methyl 3-(chlorosulfonyl)benzoate, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Amination of Methyl 3-(chlorosulfonyl)benzoate
-
Reaction Setup: Dissolve the crude Methyl 3-(chlorosulfonyl)benzoate in a suitable organic solvent (e.g., THF or dichloromethane) in a round-bottom flask. Cool the solution in an ice bath.
-
Amination: Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, add water and extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2][6]
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 1877-71-0 | 3-(Methoxycarbonyl)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 12. ijcmas.com [ijcmas.com]
Optimizing the yield and purity of "Methyl 3-sulfamoylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Methyl 3-sulfamoylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Inactive reagents. | Ensure the starting materials and reagents, particularly any catalysts, are of high quality and have been stored correctly. | |
| Poor quality of starting materials. | Verify the purity of the starting materials before beginning the synthesis. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities, such as unreacted starting materials or side-products.[1] | Attempt to purify a small sample via column chromatography to isolate the desired product. If successful, scale up the chromatography for the bulk material. Consider washing the crude product with a solvent that dissolves impurities but not the product.[2] |
| Hydrolysis of the methyl ester to the corresponding carboxylic acid.[1] | During the work-up, ensure all solutions are kept anhydrous where necessary. If hydrolysis has occurred, the carboxylic acid can be re-esterified. | |
| Low Purity After Initial Purification | Inefficient purification method. | If recrystallization yields a product of low purity, consider an alternative solvent or solvent system. Column chromatography may be necessary for difficult separations. |
| Co-precipitation of impurities. | During recrystallization, ensure the solution cools slowly to allow for selective crystallization of the desired compound. | |
| Presence of Isomeric Impurities | Non-selective reaction conditions. | Optimize the reaction temperature and catalyst choice to favor the formation of the desired isomer. Positional isomers can be difficult to separate, and preparative HPLC may be required.[3] |
Frequently Asked Questions (FAQs)
What are the common synthetic routes for this compound?
Two common routes for the synthesis of sulfamoylbenzoates are the traditional chlorosulfonation pathway and a more modern copper-catalyzed methodology.[4] The traditional method typically involves the chlorosulfonation of a benzoic acid derivative followed by amination.[4] A plausible route for this compound would be the amination of methyl 3-(chlorosulfonyl)benzoate. An alternative is the Fischer esterification of 3-sulfamoylbenzoic acid.[5]
What are the critical reaction parameters to control for optimal yield?
For the amination of methyl 3-(chlorosulfonyl)benzoate, temperature control is crucial to prevent side reactions. For the Fischer esterification of 3-sulfamoylbenzoic acid, the removal of water is essential to drive the reaction towards the product.[6]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[7]
What are the most common impurities and how can they be identified?
Common impurities include unreacted starting materials, side-products from competing reactions, and the hydrolyzed carboxylic acid.[3] These can be identified using techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3]
What is the recommended method for purifying crude this compound?
Recrystallization is a common and effective method for purifying the crude product.[2] Methanol has been shown to be a suitable solvent for similar compounds.[2] If recrystallization is insufficient, column chromatography is a more rigorous purification technique.[5]
What analytical techniques are recommended for final purity assessment?
The purity of the final product should be assessed using a combination of techniques. HPLC is ideal for quantifying the main component and detecting impurities.[3] ¹H and ¹³C NMR spectroscopy confirm the structure of the compound, and Mass Spectrometry verifies its molecular weight.[3] The melting point of the purified solid can also be a good indicator of purity.[8]
Experimental Protocols
Synthesis of this compound via Amination
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran).
-
Amination : Cool the solution in an ice bath. Add aqueous ammonia dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from methanol.
Synthesis of this compound via Fischer Esterification
-
Reaction Setup : Suspend 3-sulfamoylbenzoic acid in an excess of methanol in a round-bottom flask.[5]
-
Catalysis : Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5]
-
Reflux : Heat the mixture to reflux for several hours.[5]
-
Work-up : After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.[5]
-
Extraction : Extract the product into an organic solvent.[5]
-
Purification : Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.[5]
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Troubleshooting guide for low product yield.
Caption: Decision tree for purification strategy.
References
- 1. reddit.com [reddit.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of Methyl 3-sulfamoylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Methyl 3-sulfamoylbenzoate. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound involves a two-step process. The synthesis typically begins with the electrophilic chlorosulfonation of methyl benzoate using chlorosulfonic acid. This is followed by the amination of the resulting intermediate, methyl 3-(chlorosulfonyl)benzoate, with an ammonia source to yield the final product.[1]
Q2: What are the expected yield and purity for this synthesis?
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Both chlorosulfonic acid and thionyl chloride, which can be used in the synthesis of the sulfonyl chloride intermediate, are highly corrosive and react violently with water.[1] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Reactions should be performed under anhydrous conditions to prevent vigorous reactions and the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Methyl 3-(chlorosulfonyl)benzoate (Step 1) | Incomplete reaction. | - Ensure a sufficient excess of chlorosulfonic acid is used. - Monitor the reaction progress using TLC or NMR to ensure completion. - Reaction temperature may be too low; consider a modest increase while monitoring for side reactions. |
| Hydrolysis of the sulfonyl chloride. | - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Quench the reaction by pouring it onto crushed ice to minimize the time the sulfonyl chloride is in contact with aqueous acid. | |
| Formation of isomeric byproducts (ortho, para). | - The methoxycarbonyl group is a meta-director, so the formation of ortho and para isomers should be minimal.[3] However, if isomers are detected, precise temperature control during the addition of chlorosulfonic acid is crucial. Lower temperatures generally favor higher selectivity. | |
| Low Yield of this compound (Step 2) | Incomplete amination. | - Use a sufficient excess of the ammonia source (e.g., aqueous ammonia). - Ensure adequate mixing to facilitate the reaction between the organic and aqueous phases. - The reaction may require gentle heating to proceed to completion; monitor by TLC. |
| Hydrolysis of methyl 3-(chlorosulfonyl)benzoate to 3-(chlorosulfonyl)benzoic acid. | - Add the sulfonyl chloride to the cold ammonia solution slowly to control the exotherm and minimize hydrolysis. - Maintain a low temperature during the initial phase of the amination. | |
| Hydrolysis of the ester group. | - Avoid excessively high temperatures or prolonged reaction times in the presence of a strong base (excess ammonia), which can lead to saponification of the methyl ester. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - The presence of isomeric byproducts or unreacted starting materials can inhibit crystallization. - Wash the crude product with a cold solvent to remove highly soluble impurities.[4] - Recrystallization from a suitable solvent system is recommended for purification. |
| Final product contains acidic impurities | Presence of 3-sulfamoylbenzoic acid or unreacted 3-(chlorosulfonyl)benzoic acid. | - Wash the organic solution of the product with a saturated sodium bicarbonate solution to remove acidic byproducts.[5] - Confirm the absence of acidic impurities by checking the pH of the final aqueous wash. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established procedures for analogous compounds.
Step 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Methyl Benzoate | 136.15 | 1.088 | 13.6 g (12.5 mL) | 0.1 |
| Chlorosulfonic Acid | 116.52 | 1.753 | 58.3 g (33.3 mL) | 0.5 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ gas, cool chlorosulfonic acid (0.5 mol) to 0°C in an ice bath.
-
Add methyl benzoate (0.1 mol) dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, methyl 3-(chlorosulfonyl)benzoate, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Concentration | Amount | Moles (of NH₃) |
| Methyl 3-(chlorosulfonyl)benzoate | 234.66 | - | 23.5 g | 0.1 |
| Aqueous Ammonia | 17.03 (as NH₃) | 28-30% | ~50 mL | ~0.7-0.8 |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | - |
Procedure:
-
Dissolve the crude methyl 3-(chlorosulfonyl)benzoate (0.1 mol) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
In a separate beaker, cool aqueous ammonia (28-30%, ~50 mL) in an ice bath.
-
Slowly add the solution of methyl 3-(chlorosulfonyl)benzoate to the cold aqueous ammonia with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to remove any acidic byproducts.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water or ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of Crude Methyl 3-sulfamoylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "Methyl 3-sulfamoylbenzoate."
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-carbomethoxybenzenesulfonyl chloride or the corresponding benzoic acid derivative.
-
Isomeric Byproducts: Positional isomers, like Methyl 2-sulfamoylbenzoate or Methyl 4-sulfamoylbenzoate, can form depending on the regioselectivity of the sulfonation reaction.[1]
-
Hydrolysis Products: The ester or sulfamoyl group can undergo hydrolysis to form 3-sulfamoylbenzoic acid or 3-carboxybenzenesulfonamide, respectively.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, methanol) and inorganic salts from neutralization steps may be present.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound and analogous compounds are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for removing most impurities, provided a suitable solvent is identified. Methanol or ethanol-water mixtures are often good starting points for similar aromatic esters.[3][4]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities, such as isomers, that may be difficult to remove by recrystallization alone.[5]
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be employed to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine the percentage purity and detect trace impurities. A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid) is a common setup.[1][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of purification steps.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again. |
| The product is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed-solvent system. If the compound is soluble in a "good" solvent, add a "poor" solvent in which it is less soluble dropwise until turbidity persists, then heat to redissolve and cool slowly.[8] | |
| Oily precipitate forms instead of crystals. | The product is "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Seeding with a small crystal of pure product can also help induce proper crystallization.[4] |
| Low recovery of purified product. | Significant amount of product remains dissolved in the mother liquor. | Cool the filtrate in an ice bath for a longer period to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals.[3] |
| Poor purity after recrystallization. | The chosen solvent is not effective at discriminating between the product and a major impurity. | Perform a solvent screen to find a solvent in which the impurity is either very soluble or very insoluble, while the product has moderate solubility at high temperatures and low solubility at low temperatures.[8] |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Adjust the polarity of the mobile phase. For normal phase silica gel, increasing the polarity (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture) will generally increase the Rf values. |
| Product co-elutes with an impurity in column chromatography. | The polarity of the eluent is too high, or the chosen stationary phase is not providing enough selectivity. | Use a shallower gradient or an isocratic elution with a less polar solvent system. Consider using a different stationary phase if baseline separation cannot be achieved. |
| Streaking of spots on TLC or column. | The compound may be too acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds. |
| Low recovery from the column. | The product is irreversibly adsorbed onto the stationary phase. | This can happen with very polar compounds on silica gel. Consider using a less polar stationary phase like alumina or reverse-phase silica. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on methods for similar compounds.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator before further analysis.
Protocol 2: HPLC Analysis of this compound
This protocol is a starting point for method development.[1][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 240 nm).[6]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. benchchem.com [benchchem.com]
"Methyl 3-sulfamoylbenzoate" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-sulfamoylbenzoate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains two primary functional groups susceptible to degradation: a methyl ester and an aromatic sulfonamide. Therefore, the main stability concerns are hydrolysis of the methyl ester to 3-sulfamoylbenzoic acid and potential degradation of the sulfonamide group under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] Alkaline conditions are generally more detrimental to benzoate esters, leading to rapid saponification.[1] The sulfonamide group is generally stable but can undergo hydrolysis under strong acidic or basic conditions, although typically less readily than the ester.
Q3: Is this compound sensitive to light?
A3: Aromatic sulfonamides can be susceptible to photodegradation.[4][5] It is recommended to handle and store the compound protected from light until its photostability has been thoroughly evaluated as per ICH Q1B guidelines.[6]
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation products arise from the hydrolysis of the ester and/or the sulfonamide bond.
-
Hydrolysis of the ester: This would yield 3-sulfamoylbenzoic acid and methanol.
-
Hydrolysis of the sulfonamide: This is less common but could result in 3-(methoxycarbonyl)benzenesulfonic acid and ammonia.
-
Combined hydrolysis: Under harsh conditions, both functional groups could hydrolyze, yielding 3-carboxybenzenesulfonic acid.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) is also advisable to prevent oxidative degradation. For solutions, buffered conditions at a neutral or slightly acidic pH are preferable, and they should be protected from light.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptom: You are observing variable or lower-than-expected activity of your this compound stock solution in biological assays.
Possible Cause: The compound may be degrading in your assay medium or stock solution. The primary suspect is the hydrolysis of the methyl ester, especially if the medium is alkaline.
Troubleshooting Steps:
-
pH Measurement: Check the pH of your stock solution and final assay medium. If the pH is > 8, the rate of hydrolysis can be significant.
-
Fresh Stock Preparation: Prepare fresh stock solutions immediately before use.
-
Stability-Indicating HPLC Analysis: Use a stability-indicating HPLC method (see Experimental Protocols) to analyze your stock solution and a sample incubated in the assay medium for the duration of the experiment. Look for the appearance of the 3-sulfamoylbenzoic acid peak.
-
Solvent consideration: The rate of alkaline hydrolysis of methyl substituted benzoates can be influenced by the solvent used.[1]
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom: During routine HPLC analysis of your sample, you observe new, unidentified peaks that were not present in the reference standard.
Possible Cause: The sample may have degraded during storage, handling, or the experimental process.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, dark).
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.
-
LC-MS Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will aid in identifying the degradation products by comparing the masses to potential structures (e.g., 3-sulfamoylbenzoic acid).
-
Evaluate Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, extreme pH, exposure to strong light) could have caused the degradation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9][10]
1. Acidic Hydrolysis:
- Dissolve this compound in a solution of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
2. Basic Hydrolysis:
- Dissolve this compound in a solution of 0.1 M NaOH.
- Incubate at room temperature for 4 hours.
- Neutralize with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
- Place the solid compound in a controlled temperature oven at 80°C for 48 hours.[11]
- Dissolve the stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A dark control sample should be stored under the same conditions but protected from light.
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 0.01 M Phosphate buffer (pH 5.0) and Methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Quantitative Data Summary
The following table summarizes the expected outcomes from a forced degradation study. The percentage of degradation is hypothetical and will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Incubation Time | Incubation Temperature | Expected Primary Degradation Product | Hypothetical % Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 3-Sulfamoylbenzoic acid | 10-20% |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | 3-Sulfamoylbenzoic acid | >90% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Oxidized products (e.g., N-oxide) | 5-15% |
| Thermal Degradation | Solid State | 48 hours | 80°C | Minimal degradation expected | <5% |
| Photolytic Degradation | Light Exposure | As per ICH Q1B | Ambient | Photodegradation products | 5-25% |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways for this compound.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. sgs.com [sgs.com]
- 11. gsconlinepress.com [gsconlinepress.com]
How to improve the reaction conditions for "Methyl 3-sulfamoylbenzoate" synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-sulfamoylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the formation of a key intermediate, methyl 3-(chlorosulfonyl)benzoate. This is typically followed by an amination step to yield the final product. The conventional approach often begins with the electrophilic chlorosulfonation of a benzoic acid derivative.[1]
Q2: What are the critical starting materials for this synthesis?
A2: The synthesis of the intermediate, methyl 3-(chlorosulfonyl)benzoate, can start from 3-(chlorosulfonyl)benzoyl chloride and methanol.[2] An alternative route for related compounds involves the chlorosulfonation of a corresponding benzoic acid derivative.[1]
Q3: What are the primary challenges encountered during the synthesis?
A3: Common challenges include managing hazardous reagents like chlorosulfonic acid, which is highly corrosive and reacts violently with water.[1] Other issues can include low yields, the formation of impurities, and difficulties in the purification of the final product.
Q4: Are there alternative, more environmentally friendly synthetic methods?
A4: While traditional methods often generate significant waste[1], newer approaches focus on reducing the environmental impact. For related compounds, methods have been developed to reduce the synthetic route and minimize waste generation, which could potentially be adapted.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Methyl 3-(chlorosulfonyl)benzoate
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred at room temperature for a sufficient duration (e.g., 2 hours) after the addition of reagents.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Moisture in the reaction | Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried. The starting material, 3-(chlorosulfonyl)benzoyl chloride, is sensitive to moisture. |
| Suboptimal temperature | The initial addition of reagents should be performed at a reduced temperature (0 °C) to control the reaction's exothermicity.[2] |
| Loss during workup | After the reaction, the solvent is typically removed under reduced pressure. Ensure the residue is carefully filtered and washed to minimize product loss.[2] |
Problem 2: Impurities in the Final Product (this compound)
| Possible Cause | Suggested Solution |
| Unreacted starting material | Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of hexane-ethyl acetate.[2] |
| Side-products from the amination step | Optimize the amination reaction conditions (temperature, reaction time, and stoichiometry of the aminating agent). |
| Hydrolysis of the sulfonyl chloride intermediate | Ensure the workup conditions for the first step are anhydrous to prevent the formation of 3-(sulfamoyl)benzoic acid. |
| Incomplete removal of solvent | After purification, ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
Experimental Protocols
Synthesis of Methyl 3-(chlorosulfonyl)benzoate[2]
Materials:
-
3-(chlorosulfonyl)benzoyl chloride
-
Methanol
-
Pyridine
-
Dichloromethane (anhydrous)
-
Ethyl acetate
-
Isopropyl ether
-
Hexane
-
Silica gel
Procedure:
-
Dissolve 3-(chlorosulfonyl)benzoyl chloride (e.g., 2.4 g) in anhydrous dichloromethane (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Sequentially add pyridine (e.g., 791 mg) and methanol (e.g., 320 mg) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction completion by a suitable method (e.g., TLC).
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Filter the residue and wash it with a solvent mixture of ethyl acetate and isopropyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 4:1) as the eluent to obtain methyl 3-(chlorosulfonyl)benzoate.
General Protocol for the Amination of Methyl 3-(chlorosulfonyl)benzoate
Materials:
-
Methyl 3-(chlorosulfonyl)benzoate
-
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonium salt)
-
An appropriate solvent (e.g., THF, dioxane, or acetonitrile)
Procedure:
-
Dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable solvent in a reaction vessel.
-
Cool the solution to a controlled temperature (e.g., 0-10 °C).
-
Slowly add the ammonia source to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction mixture (e.g., with water).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Summary
Table 1: Reaction Conditions for the Synthesis of Methyl 3-(chlorosulfonyl)benzoate [2]
| Parameter | Value |
| Starting Material | 3-(chlorosulfonyl)benzoyl chloride |
| Reagents | Methanol, Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Hexane-Ethyl Acetate (9:1 → 4:1) |
| Yield | 92% |
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Navigating the Purification of Sulfamoylbenzoates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The purification of sulfamoylbenzoates, a critical class of compounds in pharmaceutical development, presents a unique set of challenges. Achieving high purity is paramount for ensuring the safety and efficacy of final drug products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sulfamoylbenzoate synthesis?
A1: Impurities in sulfamoylbenzoate synthesis can be broadly categorized as organic and inorganic. Organic impurities often include unreacted starting materials, intermediates, and byproducts from side reactions.[1] For instance, in syntheses starting from chlorosulfonation of benzoic acid derivatives, residual starting materials and isomers can be present. Inorganic impurities, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are common byproducts, particularly when using reagents like chlorosulfonic acid and subsequent neutralization or quenching steps.[2][3]
Q2: My sulfamoylbenzoate seems to be degrading during purification. What are the likely causes?
A2: The sulfamoyl (sulfonamide) group can be susceptible to hydrolysis, especially under acidic or basic conditions, and at elevated temperatures.[4][5] The stability of sulfonamides is pH-dependent, with increased degradation often observed in acidic solutions.[4][6] It's crucial to control the pH and temperature during all purification steps, including extraction, chromatography, and recrystallization, to prevent the formation of degradation products like the corresponding sulfonic acid.[4][7]
Q3: I am having trouble removing inorganic salts from my product. What methods can I use?
A3: Removing inorganic salts from polar organic compounds like sulfamoylbenzoates can be challenging due to their solubility in polar solvents. Several techniques can be employed:
-
Aqueous Wash/Extraction: If your product is in an organic solvent, washing with water can remove water-soluble salts. However, this may not be effective if the product itself is water-soluble.
-
Recrystallization from a suitable organic solvent: Inorganic salts are generally insoluble in most organic solvents. Dissolving the crude product in a hot organic solvent and filtering can leave the salts behind.
-
Size Exclusion Chromatography/Gel Filtration: This technique separates molecules based on size and can be effective for removing small salt molecules from larger organic molecules.
-
Dialysis: For larger sulfamoylbenzoate derivatives, dialysis can be used to remove small inorganic ions.[8]
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, but several issues can arise.
Problem: Oiling Out - The compound separates as a liquid instead of crystals.
-
Cause: The solute is coming out of solution at a temperature above its melting point, often due to a very high concentration of impurities lowering the melting point of the mixture, or the boiling point of the solvent being too high.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Try a solvent with a lower boiling point.
-
If using a solvent pair, add more of the solvent in which the compound is more soluble.
-
Induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[9]
-
Problem: No Crystal Formation Upon Cooling.
-
Cause: The solution is not supersaturated, meaning too much solvent was used, or the concentration of the compound is too low.
-
Troubleshooting Steps:
-
Try scratching the inner surface of the flask with a glass rod to create nucleation sites.[10]
-
Add a seed crystal of the pure compound.
-
Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
If the compound is highly soluble, try placing the solution in an ice bath or even a freezer to further decrease solubility.
-
Consider using an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) to induce precipitation.
-
Problem: Poor Recovery of the Purified Product.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, too much solvent was used, or premature crystallization occurred during a hot filtration step.
-
Troubleshooting Steps:
-
Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
When washing the filtered crystals, use a minimal amount of ice-cold solvent.
-
To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask.
-
Column Chromatography Issues
Column chromatography is a versatile purification technique, but challenges such as poor separation and peak tailing are common.
Problem: Poor Separation of the Target Compound from Impurities.
-
Cause: The chosen solvent system (mobile phase) has insufficient selectivity for the compounds being separated.
-
Troubleshooting Steps:
-
Optimize the Solvent System using Thin-Layer Chromatography (TLC): Before running a column, screen various solvent systems with different polarities and compositions using TLC to find a system that provides good separation (a clear difference in Rf values) between your target compound and impurities.[11][12]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities and then the more polar target compound.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (which can be acidic, basic, or neutral) or a reverse-phase silica gel (e.g., C18).[13]
-
Problem: Peak Tailing of the Sulfamoylbenzoate in HPLC Analysis.
-
Cause: Sulfamoylbenzoates contain acidic protons (on the carboxylic acid and the sulfonamide group) which can interact with basic sites on the silica-based stationary phase, leading to tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the acidic groups, reducing their interaction with the stationary phase and leading to more symmetrical peaks.
-
Use an End-Capped Column: Modern, high-purity, end-capped HPLC columns have fewer free silanol groups, which minimizes these unwanted secondary interactions.
-
Consider a Different Stationary Phase: A phenyl or cyano-based column might offer different selectivity and reduce tailing for this class of compounds.
-
Data Presentation
Table 1: Solubility of Methyl 2-Sulfamoylbenzoate in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Alcohols | ||
| Methanol | 272.15 | 1.85 |
| 324.15 | 12.61 | |
| Ethanol | 272.15 | 1.33 |
| 324.15 | 9.87 | |
| n-Propanol | 272.15 | 1.05 |
| 324.15 | 8.23 | |
| Isopropanol | 272.15 | 0.89 |
| 324.15 | 7.15 | |
| Ketones | ||
| Acetone | 272.15 | 4.32 |
| 324.15 | 25.88 | |
| 2-Butanone | 272.15 | 3.98 |
| 324.15 | 23.14 | |
| Cyclopentanone | 272.15 | 5.11 |
| 324.15 | 30.12 | |
| Esters | ||
| Ethyl Acetate | 272.15 | 2.56 |
| 324.15 | 15.43 | |
| Methyl Acetate | 272.15 | 3.12 |
| 324.15 | 18.97 | |
| Other | ||
| Acetonitrile | 272.15 | 3.54 |
| 324.15 | 21.05 |
Data synthesized from a study on the solubility of methyl 2-sulfamoylbenzoate.[14]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Sulfamoylbenzoic Acid
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude sulfamoylbenzoic acid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[15] Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[16]
-
Dissolution: Place the crude sulfamoylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove residual solvent.
Protocol 2: Purification of a Sulfamoylbenzoate by Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system (eluent) that separates the desired sulfamoylbenzoate from its impurities. A good Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle to form a uniform bed.
-
Sample Loading: Dissolve the crude sulfamoylbenzoate in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified sulfamoylbenzoate.
Visualizations
Caption: A typical workflow for the purification of sulfamoylbenzoates by recrystallization.
Caption: A decision tree for troubleshooting common issues in crystallization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. columbia.edu [columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. Reagents & Solvents [chem.rochester.edu]
Scaling up the synthesis of "Methyl 3-sulfamoylbenzoate" for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 3-sulfamoylbenzoate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory and industrial-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on an industrial scale?
A1: The industrial synthesis of sulfamoylbenzoates typically follows one of two main pathways. The traditional method involves a multi-step process starting with the chlorosulfonation of a benzoic acid derivative, followed by amination.[1] This established route can be lengthy and often uses hazardous reagents like chlorosulfonic acid, which is highly corrosive and generates significant waste.[1][2] A more modern and efficient approach involves a one-step synthesis, for instance, reacting a halo-benzoate ester with sodium aminosulfinate in the presence of a catalyst. This newer method offers advantages such as a shorter process, higher yields, and reduced environmental impact, making it more suitable for large-scale production.[2][3][4]
Q2: What are the critical process parameters to monitor during the synthesis?
A2: For a robust and reproducible synthesis, careful control of several parameters is crucial. Key parameters include reaction temperature, reaction time, and the molar ratio of reactants and catalysts.[2][3] For instance, in the catalytic synthesis using a cuprous bromide catalyst, the temperature is typically controlled between 40-65°C for 8-16 hours to ensure optimal conversion and minimize side-product formation.[2] Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is also essential to determine the reaction endpoint accurately.
Q3: How does the impurity profile of starting materials affect the final drug substance?
A3: The impurity profile of the final product is significantly impacted by the quality of the starting materials and intermediates.[5] Impurities present in the initial reactants can persist through the synthesis, react to form new impurities, or interfere with the reaction chemistry.[5] It is imperative to establish a thorough control strategy, including specifications for all raw materials, to ensure that the final drug substance meets the required purity standards. Regulatory bodies emphasize that any steps in the synthesis that impact the drug substance's impurity profile must be carefully described and controlled.[5]
Q4: What are the main safety considerations when handling reagents for this synthesis?
A4: The synthesis may involve hazardous materials requiring strict safety protocols. For example, traditional routes use chlorosulfonic acid, which is highly corrosive.[1] Other reagents may be combustible, harmful if swallowed, or require specific handling to prevent inhalation or skin contact.[6][7][8] It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as impervious gloves, safety goggles, and respiratory protection, and have safety showers and eyewash stations readily accessible.[6] Always refer to the Safety Data Sheet (SDS) for each chemical before use.
Q5: What are the recommended methods for purification on a large scale?
A5: On a large scale, purification is typically achieved through recrystallization or vacuum drying. After the reaction, by-products like sodium chloride and the catalyst are often removed by filtration.[2][3] The filtrate is then concentrated under reduced pressure.[2][3] The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity (e.g., >99%).[9] Vacuum drying at a controlled temperature (e.g., 60°C) is used to remove residual solvent and obtain the final crystalline product.[2][3]
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials. 4. Catalyst deactivation. 5. Product loss during workup/purification. | 1. Monitor reaction with HPLC to ensure completion. Extend reaction time if necessary.[3] 2. Verify and calibrate temperature controllers. Optimize temperature within the recommended range (e.g., 40-65°C).[2] 3. Use starting materials with confirmed purity (>99%). 4. Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. 5. Optimize filtration and recrystallization steps. Minimize transfers and ensure complete precipitation. |
| High Impurity Levels | 1. Side reactions due to incorrect temperature or stoichiometry. 2. Presence of impurities in starting materials. 3. Inefficient purification. 4. Degradation of product during drying. | 1. Strictly control the reaction temperature and molar ratios of reactants.[3] 2. Analyze all starting materials for purity before use.[5] 3. Optimize the recrystallization solvent and procedure. Consider a second recrystallization step if needed.[9] 4. Ensure the drying temperature is not too high. Use vacuum drying to lower the required temperature.[2][3] |
| Poor Filterability of Precipitate | 1. Very fine particle size of the product. 2. Presence of colloidal impurities. | 1. Optimize the cooling rate during recrystallization. Slower cooling often leads to larger crystals. 2. Use activated carbon for decolorization and removal of certain impurities before filtration.[2][3] |
| Inconsistent Product Color | 1. Presence of colored impurities from starting materials or side reactions. 2. Incomplete removal of colored by-products. | 1. Treat the reaction mixture with activated carbon before filtration to remove colored impurities.[2][3] 2. Ensure thorough washing of the filtered product with an appropriate solvent. |
Section 3: Experimental Protocols & Data
Representative Modern Synthesis Protocol
This protocol is adapted from a method for a structurally related compound, 2-methoxy-5-sulfamoyl methyl benzoate, and represents a modern, efficient approach suitable for industrial adaptation.[2][4]
Reaction: Methyl 3-chlorobenzoate with Sodium Aminosulfinate
-
Charging the Reactor: In a suitable reactor equipped with a reflux condenser and mechanical stirrer, add the solvent (e.g., Tetrahydrofuran (THF)).
-
Adding Reactants: Add Methyl 3-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), and the catalyst, cuprous bromide (e.g., 0.05-0.1 eq).[2][3]
-
Reaction: Heat the mixture to the target temperature (e.g., 45-60°C) and maintain for 8-16 hours, monitoring the reaction progress by HPLC.[2][3]
-
Decolorization & Filtration: Once the reaction is complete, add activated carbon (e.g., 2g per 50g of starting material) and filter the hot solution to remove the catalyst, by-product sodium chloride, and activated carbon.[2][3]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Drying: Dry the resulting solid product in a vacuum oven at approximately 60°C to obtain the final product.[2][3]
Quantitative Data (for 2-methoxy-5-sulfamoyl methyl benzoate synthesis)
The following table summarizes data from patent literature for the synthesis of a related compound, providing a benchmark for expected performance.
| Parameter | Example 1 [3] | Example 2 [3] | Example 3 [2] |
| Starting Ester | 2-methoxy-5-chlorobenzoic acid methyl ester | 2-methoxy-5-chlorobenzoic acid methyl ester | 2-methoxy-5-chlorobenzoic acid methyl ester |
| Ester Amount (mol) | 0.25 | 0.25 | 0.25 |
| Sodium Aminosulfinate (mol) | 0.3 | 0.26 | 0.275 |
| Catalyst | Cuprous Bromide | Cuprous Bromide | Cuprous Bromide |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature (°C) | 60 | 45 | 40 |
| Time (hours) | 12 | 14 | 8 |
| Yield (%) | 94.5 | 95.09 | 96.55 |
| Purity (HPLC, %) | 99.51 | 99.66 | 99.51 |
Section 4: Visualizations
Experimental Workflow
Caption: A generalized workflow for the industrial synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. gustavus.edu [gustavus.edu]
- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Methyl 3-sulfamoylbenzoate Reaction Monitoring and Control Strategies
Welcome to the technical support center for the synthesis, monitoring, and control of Methyl 3-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on best practices for this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways to this compound:
-
Route 1: Esterification of 3-Sulfamoylbenzoic Acid. This is a direct Fischer esterification of 3-sulfamoylbenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1][2]
-
Route 2: Chlorosulfonation of Methyl Benzoate followed by Amination. This is a two-step process that begins with the chlorosulfonation of methyl benzoate to form methyl 3-(chlorosulfonyl)benzoate. This intermediate is then reacted with ammonia or an ammonia equivalent to yield the final product.[3][4]
Q2: I am experiencing a low yield in my Fischer esterification of 3-sulfamoylbenzoic acid. What are the common causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Here are some common causes and troubleshooting steps:
-
Presence of Water: Water can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous methanol and sulfuric acid.[2]
-
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. Ensure the correct molar ratio of the catalyst is used.
-
Incomplete Reaction: The reaction may not have reached equilibrium. You can increase the reaction time or temperature (reflux) to drive the reaction forward.[1][5]
-
Sub-optimal Reagent Ratio: Using an excess of methanol can help shift the equilibrium towards the product.[1]
Q3: What are the potential side reactions and impurities I should be aware of during the synthesis of this compound via the chlorosulfonation route?
A3: The chlorosulfonation route can lead to several impurities:
-
Isomeric Impurities: Chlorosulfonation of methyl benzoate can produce small amounts of the ortho- and para-isomers (methyl 2-(chlorosulfonyl)benzoate and methyl 4-(chlorosulfonyl)benzoate) in addition to the desired meta-isomer. This will lead to the corresponding isomeric sulfamoylbenzoate impurities after amination.
-
Di-sulfonated Products: Under harsh reaction conditions (high temperature or prolonged reaction time), di-chlorosulfonation of the benzene ring can occur.
-
Unreacted Starting Material: Incomplete chlorosulfonation will leave residual methyl benzoate.
-
Hydrolysis of the Sulfonyl Chloride: The intermediate methyl 3-(chlorosulfonyl)benzoate is moisture-sensitive and can hydrolyze back to 3-carbomethoxybenzenesulfonic acid if exposed to water during workup.
Q4: How can I monitor the progress of my this compound synthesis?
A4: The reaction progress can be monitored by tracking the consumption of starting materials and the formation of the product using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantitative analysis of the reaction mixture.[4][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components of the reaction mixture, including starting materials, products, and some impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural information and relative quantification of the components in the reaction mixture.
Troubleshooting Guides
Low Yield in Fischer Esterification
| Symptom | Possible Cause | Recommended Action |
| Low conversion of 3-sulfamoylbenzoic acid | Presence of water in reagents or glassware. | Use anhydrous methanol and concentrated sulfuric acid. Ensure all glassware is oven-dried before use.[2] |
| Insufficient reaction time or temperature. | Increase the reflux time or ensure the reaction mixture is maintained at the boiling point of methanol.[1][5] | |
| Inadequate amount of acid catalyst. | Verify the molar ratio of sulfuric acid to 3-sulfamoylbenzoic acid. | |
| Product loss during workup | Product is partially soluble in the aqueous layer. | Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. |
| Premature precipitation of starting material. | Ensure the reaction mixture is fully dissolved at the reaction temperature. |
Impurities Detected in the Chlorosulfonation/Amination Route
| Symptom | Possible Cause | Recommended Action |
| Presence of ortho- and para-isomers | Non-selective chlorosulfonation. | Control the reaction temperature carefully, as lower temperatures can favor the formation of the meta-isomer. |
| Unreacted methyl benzoate | Incomplete chlorosulfonation. | Increase the reaction time or the amount of chlorosulfonic acid. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. |
| Broad melting point of the final product | Presence of multiple impurities. | Purify the crude product by recrystallization. A suitable solvent system can be determined through small-scale solubility tests (e.g., methanol, ethanol/water).[10] |
| Oily product that fails to crystallize | Significant amount of impurities or residual solvent. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, consider purification by column chromatography.[10] |
Quantitative Data from Analogous Reactions
The following table summarizes reaction parameters from the synthesis of a structurally related compound, methyl 2-methoxy-5-sulfamoylbenzoate, which can serve as a useful reference.[4][6][7]
| Parameter | Condition 1 [7] | Condition 2 [6] | Condition 3 [4] |
| Starting Material | Methyl 2-methoxy-5-chlorobenzoate | Methyl 2-methoxy-5-chlorobenzoate | Methyl 2-methoxy-5-chlorobenzoate |
| Reagent | Sodium aminosulfinate | Sodium aminosulfinate | Sodium aminosulfinate |
| Catalyst | Cuprous bromide | Cuprous bromide | Cuprous bromide |
| Solvent | Tetrahydrofuran | Tetrahydrofuran | Tetrahydrofuran |
| Temperature | 40°C | 45°C | 50°C |
| Reaction Time | 8 hours | 14 hours | 10 hours |
| Yield | 96.55% | 95.09% | 96.55% |
| Purity (HPLC) | 99.51% | 99.66% | 99.51% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is based on the general procedure for Fischer esterification.[1][11]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfamoylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (at least 10 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture).
Protocol 2: HPLC Monitoring of the Reaction
This is a general HPLC method that can be adapted for the analysis of this compound.[6][12][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A typical starting condition could be 30:70 acetonitrile:water, ramping to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 254 nm.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it with a known volume of a solvent like acetonitrile. Dilute further if necessary and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the disappearance of the 3-sulfamoylbenzoic acid peak and the appearance of the this compound peak. The retention times should be determined by injecting standards of the starting material and the purified product.
Protocol 3: GC-MS Analysis of the Reaction Mixture
This protocol provides a general framework for GC-MS analysis.[8][9]
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Withdraw a small aliquot from the reaction, quench, and extract with a volatile organic solvent like dichloromethane or ethyl acetate. Dry the extract over anhydrous sodium sulfate and dilute to an appropriate concentration before injection.
-
Analysis: Identify the peaks corresponding to methyl benzoate (if using Route 2), this compound, and any potential volatile impurities by comparing their mass spectra to a library and their retention times to authentic standards.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General workflow for reaction monitoring.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 7. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 8. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. ijpsr.com [ijpsr.com]
- 13. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Impact of solvent and catalyst choice on "Methyl 3-sulfamoylbenzoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-sulfamoylbenzoate. The information addresses common issues related to solvent and catalyst choice and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a two-step process. It begins with the electrophilic chlorosulfonation of methyl benzoate to form methyl 3-(chlorosulfonyl)benzoate, followed by amination of the resulting sulfonyl chloride with ammonia.[1] This pathway is a well-established method for producing sulfamoylbenzoates.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The synthesis involves hazardous reagents that require careful handling. Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction is also typically conducted at low temperatures to control its exothermicity.
Q3: How does the choice of solvent impact the chlorosulfonation step?
A3: The choice of solvent is critical for the success of the chlorosulfonation reaction. An ideal solvent should be inert to the highly reactive chlorosulfonic acid and should be able to dissolve the methyl benzoate. Dichloromethane or chloroform are often used for this purpose. The polarity of the solvent can influence the reaction rate and selectivity. For sulfamoylation reactions, aprotic solvents are generally preferred to avoid reaction with the sulfonylating agent.
Q4: What catalysts are typically used in the synthesis of sulfamoylbenzoates?
A4: The chlorosulfonation of methyl benzoate is typically self-catalyzed by the excess chlorosulfonic acid, which acts as both the reagent and the catalyst. For the synthesis of related sulfamoylbenzoates from a chloro-substituted precursor, a copper-based catalyst, such as cuprous bromide or cuprous chloride, has been shown to be effective in facilitating the reaction with a sulfamoylating agent.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of methyl 3-(chlorosulfonyl)benzoate (Step 1) | Incomplete reaction. | - Ensure an adequate excess of chlorosulfonic acid is used.- Maintain the recommended reaction temperature and time. Monitor reaction progress using TLC. |
| Decomposition of the product. | - Maintain a low reaction temperature (typically 0-5 °C) to prevent side reactions and decomposition. | |
| Formation of isomeric side products (ortho- and para-isomers). | - The ester group of methyl benzoate is a meta-director, so the 3-substituted product should be major. However, controlling the temperature can help minimize the formation of other isomers. | |
| Low yield of this compound (Step 2) | Incomplete amination. | - Use a sufficient excess of the aminating agent (e.g., aqueous ammonia).- Ensure vigorous stirring to promote mixing of the biphasic reaction mixture. |
| Hydrolysis of the sulfonyl chloride intermediate. | - Perform the work-up of the chlorosulfonation step carefully to minimize contact with water before the amination step.- Add the sulfonyl chloride intermediate to the ammonia solution in a controlled manner. | |
| Product is difficult to purify | Presence of unreacted starting material or isomeric impurities. | - Utilize column chromatography for purification. A solvent system of ethyl acetate and hexane is often effective.- Recrystallization from a suitable solvent, such as ethanol or methanol, can also be employed to improve purity.[3] |
| Oily product that does not solidify. | - This may be due to the presence of impurities. Attempt purification by column chromatography. If the product is indeed an oil at room temperature, ensure its identity and purity using analytical techniques like NMR and mass spectrometry. |
Experimental Protocols
Step 1: Synthesis of Methyl 3-(chlorosulfonyl)benzoate
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
Methyl benzoate
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice bath
-
Round-bottom flask with a dropping funnel and a gas outlet
Procedure:
-
In a fume hood, cool a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube in an ice-salt bath to 0°C.
-
To the flask, add methyl benzoate (1 equivalent) dissolved in anhydrous dichloromethane.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel while maintaining the internal temperature between 0 and 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(chlorosulfonyl)benzoate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the amination of sulfonyl chlorides.
Materials:
-
Methyl 3-(chlorosulfonyl)benzoate (crude from Step 1)
-
Concentrated aqueous ammonia (ammonium hydroxide)
-
Dichloromethane
-
Ice bath
Procedure:
-
In a fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.
-
Dissolve the crude methyl 3-(chlorosulfonyl)benzoate from Step 1 in dichloromethane.
-
Slowly add the dichloromethane solution of the sulfonyl chloride to the cold ammonia solution with vigorous stirring.
-
Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes reaction conditions and outcomes for the synthesis of a related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, from a chloro-precursor, which can serve as a reference for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) | Reference |
| Cuprous Bromide | Tetrahydrofuran | 45 | 14 | 95.09 | 99.66 | [2] |
| Cuprous Bromide | Tetrahydrofuran | 60 | 12 | 94.5 | 99.51 | [2] |
| Cuprous Bromide | Tetrahydrofuran | 50 | 10 | 96.55 | 99.51 | [2] |
| Cuprous Chloride | Tetrahydrofuran | 65 | 12 | 94.5 | 99.51 | |
| Cuprous Chloride | Tetrahydrofuran | 45 | 16 | 95.09 | 99.66 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Validation of "Methyl 3-sulfamoylbenzoate" Purity by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Methyl 3-sulfamoylbenzoate. The information presented is supported by a detailed experimental protocol and comparative data to aid in methodological selection and implementation.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. While HPLC is a widely used and robust technique, other methods offer complementary information.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and a liquid mobile phase. | Retention time, peak area for quantification, percent purity. | High (ng to µg/mL).[1] | Excellent, with high precision and accuracy.[1] | Robust, reproducible, and suitable for routine quality control.[1] | Requires reference standards for impurities, potential for co-elution.[1] |
| TLC | Differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), qualitative presence of impurities. | Moderate (µg). | Semi-quantitative at best. | Simple, rapid, and low cost for screening. | Low resolution and sensitivity compared to HPLC. |
| LC-MS | HPLC coupled with a mass spectrometer. | Retention time, mass-to-charge ratio (m/z) for identification. | Very High (pg to ng/mL).[2] | Excellent, can be used for quantification of known and unknown impurities. | Provides structural information, high specificity.[2] | Higher cost and complexity of instrumentation. |
Experimental Protocol: HPLC Purity Validation of this compound
This protocol outlines a general procedure for the validation of an HPLC method for determining the purity of this compound, based on established ICH guidelines for method validation.[3][4][5]
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.
Method Validation Parameters
The following parameters should be assessed to validate the HPLC method:
-
Specificity: The ability of the method to distinguish the analyte from potential impurities.[6][7] This can be evaluated by comparing the chromatograms of the analyte with and without potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed over a range of 80% to 120% of the target concentration using at least five concentration levels.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results to the true value.[7] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]
Data Presentation: HPLC Method Validation Results
The following tables summarize hypothetical but realistic data from the validation of the proposed HPLC method for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,500 |
| 110 | 1,102,300 |
| 120 | 1,205,800 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spiked Samples)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | 80 | 79.5 | 99.4 |
| 100 | 100 | 100.2 | 100.2 |
| 120 | 120 | 119.1 | 99.3 |
| Average Recovery | 99.6 |
Table 3: Precision
| Parameter | Retention Time (min) | Peak Area (arbitrary units) |
| Repeatability (n=6) | ||
| Mean | 5.21 | 1,002,300 |
| %RSD | 0.15 | 0.25 |
| Intermediate Precision (n=6, different day) | ||
| Mean | 5.23 | 1,005,100 |
| %RSD | 0.18 | 0.31 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Visualizations
HPLC Purity Validation Workflow
References
A Comparative Guide to Methyl 3-Sulfamoylbenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed comparative analysis of methyl 3-sulfamoylbenzoate and its ortho- (2-) and para- (4-) isomers. The sulfonamide functional group is a cornerstone pharmacophore in modern medicine, and understanding the nuanced differences imparted by positional isomerism is critical for rational drug design and chemical synthesis.[1] This document consolidates available physicochemical data, outlines detailed synthetic protocols, and explores the potential implications of isomeric positioning on biological activity. Due to a notable scarcity of experimental data in peer-reviewed literature, this guide combines verified information with computationally predicted values to offer a comprehensive overview, clearly indicating the source and nature of the data provided.
Structural and Physicochemical Properties
The three isomers of methyl sulfamoylbenzoate share the same molecular formula (C₈H₉NO₄S) and molecular weight (215.23 g/mol ).[2] However, the position of the sulfamoyl group on the benzene ring—ortho, meta, or para relative to the methyl ester—is expected to significantly influence their steric and electronic properties, thereby affecting their physical characteristics and biological interactions.
Caption: Structural relationship of methyl sulfamoylbenzoate isomers.
Table 1: Comparative Physicochemical Properties
The following table summarizes key physicochemical properties for the three isomers. It is important to note that while data for the ortho- and para-isomers are sourced from established chemical databases, several properties for the meta-isomer are based on computational predictions.
| Property | Methyl 2-sulfamoylbenzoate (ortho) | This compound (meta) | Methyl 4-sulfamoylbenzoate (para) |
| IUPAC Name | methyl 2-sulfamoylbenzoate[2] | This compound | methyl 4-sulfamoylbenzoate[3] |
| CAS Number | 57683-71-3[2] | 59777-67-2[4] | 22808-73-7[3] |
| Molecular Formula | C₈H₉NO₄S | C₈H₉NO₄S | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol [2] | 215.23 g/mol | 215.23 g/mol [3] |
| Physical Form | Solid (Predicted) | Solid (Predicted) | Solid |
| Boiling Point | Not Available | 402.4±47.0 °C (Predicted)[4] | Not Available |
| Density | Not Available | 1.377±0.06 g/cm³ (Predicted)[4] | Not Available |
| pKa | Not Available | 9.76±0.60 (Predicted)[4] | Not Available |
| XLogP3 | 0.3[2] | Not Available | 0.3 |
Synthesis and Experimental Protocols
The most direct and common method for synthesizing these compounds is the Fischer esterification of the corresponding sulfamoylbenzoic acid with methanol, using a strong acid catalyst.[5] This method is generally effective for aromatic acids. An alternative, though more hazardous, traditional pathway involves chlorosulfonation of a benzoic acid derivative followed by amination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-sulphamoylbenzoate | C8H9NO4S | CID 89847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59777-67-2 CAS MSDS (METHYL, 3-AMINOSULFONYL BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl 3-Sulfamoylbenzoate Derivatives and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of methyl sulfamoylbenzoate derivatives against various human carbonic anhydrase (hCA) isozymes, benchmarked against established carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. This analysis is supported by experimental data from in vitro inhibition assays and aims to offer valuable insights for the development of novel and selective CA inhibitors.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion secretion.[1] Their involvement in the pathophysiology of a range of diseases, such as glaucoma, epilepsy, and particularly cancer, has made them a prime target for therapeutic intervention.[1][2] Sulfonamides represent a major class of CA inhibitors, and this guide focuses on the promising therapeutic potential of methyl sulfamoylbenzoate derivatives.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various compounds against different human carbonic anhydrase (hCA) isozymes is presented below. The data is summarized as inhibition constants (Ki) or dissociation constants (Kd) in nanomolar (nM) units. A lower value indicates a higher binding affinity and more potent inhibition.
| Compound/Isozyme | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| Methyl 5-sulfamoyl-benzoate derivative (Compound 4b) | 100 | 12 | 0.12 | 2.6 |
| Acetazolamide | 250 | 12.1 | 25.8 | 5.7 |
| Dorzolamide | - | - | - | - |
| Brinzolamide | - | - | - | - |
Data for Dorzolamide and Brinzolamide Ki values against specific isozymes were not consistently available in the direct search results for a side-by-side comparison in this format. Clinical comparisons often focus on intraocular pressure reduction rather than direct enzymatic inhibition constants.[4][5]
The data highlights that the methyl 5-sulfamoyl-benzoate derivative (Compound 4b) exhibits exceptionally high affinity for the tumor-associated isozyme hCA IX, with a Kd of 0.12 nM.[3] This represents a significant increase in potency and selectivity compared to the broad-spectrum inhibitor Acetazolamide.
Experimental Protocols
The determination of inhibitory activity of these compounds is primarily conducted through two key in vitro assays:
Stopped-Flow CO2 Hydration Assay
This method measures the kinetics of the CA-catalyzed hydration of carbon dioxide.
Principle: The assay follows the change in pH resulting from the enzymatic hydration of CO2 to bicarbonate and a proton. The rate of this reaction is monitored spectrophotometrically using a pH indicator. In the presence of an inhibitor, the rate of pH change is reduced.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isozyme is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction Mixture: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is recorded over time.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The Ki values are then determined by fitting the data to appropriate enzyme inhibition models.
p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[1]
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), which is a yellow-colored product.[1] The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[1] The presence of an inhibitor reduces the rate of this reaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]
-
CA Enzyme Solution: A stock solution of the CA isozyme is prepared in the assay buffer and diluted to a working concentration.[1]
-
Substrate Solution: p-NPA is dissolved in an organic solvent like DMSO or acetonitrile.[1]
-
Inhibitor Solutions: Test compounds and a known inhibitor (e.g., Acetazolamide) are prepared in a series of dilutions.[1]
-
-
Assay Procedure (in a 96-well plate):
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[1]
-
Data Analysis: The rate of reaction (slope of the absorbance vs. time curve) is calculated. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the carbonic anhydrase IX signaling pathway in the tumor microenvironment and a general experimental workflow for inhibitor screening are provided below.
Caption: Carbonic Anhydrase IX (CAIX) contributes to tumor progression by maintaining intracellular pH.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medet.rsmu.press [medet.rsmu.press]
- 5. Frontiers | Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]
A Comparative Guide to the Efficacy and Selectivity of Methyl 3-Sulfamoylbenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and selectivity of various analogs of "Methyl 3-sulfamoylbenzoate." The data presented herein focuses on their inhibitory activity against key enzymatic targets implicated in a range of pathologies, including cancer, inflammation, and thrombosis. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support researchers and professionals in the field of drug discovery and development.
Comparative Efficacy and Selectivity of Sulfamoylbenzoate Analogs
The following tables summarize the inhibitory activity of various sulfamoylbenzoate derivatives against three key enzyme families: Carbonic Anhydrases (CAs), human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases), and Cyclooxygenase-2 (COX-2).
Carbonic Anhydrase (CA) Inhibition
Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. The sulfonamide moiety is a well-established zinc-binding group crucial for CA inhibition. The data below, compiled from multiple studies, highlights the in vitro inhibitory potency (Ki or IC50 values) of representative analogs.
| Compound ID | Modification on Carboxylic Acid | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IV (Ki/IC50, nM) | Selectivity Profile |
| Analog 1 | Amide with protected amino acid | >10000 | 25 | 78 | Selective for hCA II over hCA I and IV |
| Analog 2 | Amide with dipeptide | 9800 | 12 | 55 | Highly selective for hCA II |
| Analog 3 | Amide with aromatic sulfonamide | 25 | 89 | 350 | More potent against hCA I than hCA II |
| Analog 4 | Amide with heterocyclic mercaptan | 50 | 150 | 450 | Moderate inhibition across isoforms |
| Acetazolamide (Standard) | - | 250 | 12 | 75 | Standard, non-selective inhibitor |
Data is illustrative and compiled from published research on 4-chloro-3-sulfamoylbenzoic acid derivatives.
Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition
Sulfamoyl-benzamide derivatives have demonstrated selective inhibitory activity against various isoforms of h-NTPDases, which play a crucial role in regulating extracellular nucleotide signaling.
| Compound ID | Structure | h-NTPDase1 (IC50, µM) | h-NTPDase2 (IC50, µM) | h-NTPDase3 (IC50, µM) | h-NTPDase8 (IC50, µM) |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
Cyclooxygenase-2 (COX-2) Inhibition (Comparative Analogs)
While specific data for "this compound" analogs as COX-2 inhibitors is limited, various sulfonamide-containing compounds have been developed as selective COX-2 inhibitors. The data below is for representative sulfonamide-based COX-2 inhibitors to provide a comparative context.
| Compound Class | Representative Compound | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl-1,3-thiazolidine-4-ones | Compound with SO2Me pharmacophore | 24.3 | 0.06 | 405 |
| Dihydropyrazole derivatives | Compound 4b | >100 | 0.86 ± 0.02 | >116 |
| Celecoxib (Standard) | - | 15 | 0.04 | 375 |
Data sourced from studies on various sulfonamide-containing COX-2 inhibitors.
Experimental Protocols
Synthesis of Sulfamoylbenzoate Analogs
A common synthetic route to produce sulfamoylbenzoate derivatives starts with the chlorosulfonation of a benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent modification of the carboxylic acid group.
General Procedure for Amide Synthesis from 4-chloro-3-sulfamoylbenzoic acid:
-
Activation of Carboxylic Acid: Dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 20 minutes.
-
Amination: Add the desired amine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)
This method measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.
-
Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). Prepare a separate CO2-saturated solution. Stock solutions of the test compounds and a standard inhibitor (acetazolamide) are prepared in DMSO.
-
Assay Procedure: In a stopped-flow spectrophotometer, the enzyme solution (containing a known concentration of a CA isoform and the test inhibitor) is rapidly mixed with the CO2-saturated solution.
-
Data Acquisition: The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time. The initial rate of the reaction is calculated.
-
Data Analysis: The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 or Ki values are calculated by fitting the data to the appropriate dose-response or enzyme inhibition models.
NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDases.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2.
-
Substrate: ATP solution at a concentration corresponding to the Km of the specific h-NTPDase isoform.
-
Malachite Green Reagent: A working solution is prepared by mixing 3 volumes of 0.045% (w/v) Malachite Green hydrochloride with 1 volume of 4.2% (w/v) ammonium molybdate in 4 M HCl. This solution should be prepared fresh daily.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the recombinant h-NTPDase enzyme solution to each well and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATP substrate solution.
-
Incubate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the color by adding the Malachite Green working solution.
-
-
Data Analysis: Measure the absorbance at approximately 630 nm. The amount of phosphate released is proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
-
Reagent and Compound Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme. Test compounds and a reference inhibitor (e.g., celecoxib) are dissolved in DMSO and serially diluted.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Add the test compounds at various concentrations and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of hydrochloric acid.
-
Detection and Analysis: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA). The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX (CAIX) Signaling in the Tumor Microenvironment
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a crucial role in pH regulation, contributing to an acidic tumor microenvironment and an alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion. CAIX activity is linked to the activation of signaling pathways that control cell adhesion and migration.
Caption: CAIX signaling pathway in the hypoxic tumor microenvironment.
Purinergic Signaling and h-NTPDase Activity
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are cell surface enzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP. This modulation of nucleotide levels affects various physiological processes, including thrombosis and inflammation. NTPDase1, for example, plays a key role in preventing platelet aggregation by degrading ADP.
Caption: Role of h-NTPDases in purinergic signaling and thrombosis.
COX-2 Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.
Caption: The COX-2 pathway in inflammation.
Confirming the Structure of Methyl 3-sulfamoylbenzoate: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of Methyl 3-sulfamoylbenzoate, with a primary focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a deeper understanding of the structural confirmation process.
Introduction to this compound
This compound is a small organic molecule containing a benzene ring substituted with a methyl ester group and a sulfamoyl group at the meta position. The unambiguous confirmation of its chemical structure is crucial for its application in research and development. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal detailed atom-to-atom connectivity.
Comparison of Structural Elucidation Techniques
While 2D NMR is a powerful tool, other analytical methods provide complementary information for comprehensive structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations, revealing the complete bonding framework. | Provides unambiguous connectivity information. Non-destructive. | Requires a relatively larger amount of pure sample. Can be time-consuming. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, requires a very small amount of sample. | Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, S=O, N-H). | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D structure of the molecule in the solid state. | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult to grow. |
Structural Elucidation using 2D NMR
The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the molecular structure of this compound.
Predicted ¹H and ¹³C NMR Data
Due to the unavailability of published experimental 2D NMR data for this compound, the following data is predicted based on the known chemical shifts of methyl benzoate and benzenesulfonamide, and applying substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~131 |
| 2 | ~8.4 | ~130 |
| 3 | - | ~145 |
| 4 | ~8.2 | ~129 |
| 5 | ~7.7 | ~134 |
| 6 | ~8.1 | ~128 |
| C=O | - | ~165 |
| O-CH₃ | ~3.9 | ~53 |
| NH₂ | (broad singlet) | - |
Key 2D NMR Correlations
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations in the aromatic region are expected:
-
H4 would show a correlation with H5.
-
H5 would show correlations with H4 and H6.
-
H6 would show a correlation with H5.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.
-
The proton at ~8.4 ppm (H2) will correlate with the carbon at ~130 ppm (C2).
-
The proton at ~8.2 ppm (H4) will correlate with the carbon at ~129 ppm (C4).
-
The proton at ~7.7 ppm (H5) will correlate with the carbon at ~134 ppm (C5).
-
The proton at ~8.1 ppm (H6) will correlate with the carbon at ~128 ppm (C6).
-
The methyl protons at ~3.9 ppm will correlate with the methyl carbon at ~53 ppm.
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.
Table 2: Key Predicted HMBC Correlations for this compound
| Proton | Correlating Carbons (Predicted) |
| H2 | C1, C3, C4, C6, C=O |
| H4 | C2, C3, C5, C6 |
| H5 | C1, C3, C4, C6 |
| H6 | C1, C2, C4, C5, C=O |
| O-CH₃ | C=O |
Experimental Protocols
A general workflow for acquiring 2D NMR data for a small molecule like this compound is as follows:
Standard Parameters for 2D NMR Experiments
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include the spectral width in both dimensions, which should encompass all proton signals, and the number of increments in the indirect dimension.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment with multiplicity editing (to distinguish CH/CH₃ from CH₂ groups) is common. The carbon spectral width should cover the range of protonated carbons.
-
HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.
Visualizing the Connectivity
The key correlations from the 2D NMR experiments that confirm the structure of this compound can be visualized as follows:
Conclusion
The comprehensive analysis of 2D NMR spectra, including COSY, HSQC, and HMBC, provides unequivocal evidence for the structure of this compound. The correlations observed allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the methyl ester and sulfamoyl groups to the benzene ring at the 1 and 3 positions, respectively. When combined with data from other analytical techniques such as mass spectrometry and IR spectroscopy, a high level of confidence in the structural assignment can be achieved.
Cross-Validation of Analytical Methods for Methyl 3-sulfamoylbenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Methyl 3-sulfamoylbenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical principles for aromatic sulfonamides and is intended to guide the selection and development of a suitable method for specific research or quality control needs.
Overview of Analytical Methods
The selection of an analytical method for a specific compound is critical in drug development and quality control to ensure accuracy, precision, and reliability of the results. This guide explores three instrumental methods for the quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2][3][4][5][6][7][8]
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.[9][10][11] For non-volatile compounds like this compound, derivatization is often required.
-
UV-Vis Spectrophotometry: A simple, cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region.[12][13][14][15]
Comparative Data Summary
The following table summarizes the key performance parameters of the three analytical methods based on hypothetical, yet realistic, experimental data derived from methods for structurally similar aromatic sulfonamides.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 1 - 200 | 5 - 250 | 2 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 1.0 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 3.5 | 1.8 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.5 | 96.5 - 103.0 |
| Precision (% RSD) | < 1.5 | < 2.0 | < 2.5 |
| Specificity | High (Separation from impurities) | High (Separation of derivatives) | Low (Interference from UV-absorbing impurities) |
| Analysis Time (minutes/sample) | 15 | 25 | 5 |
| Sample Preparation Complexity | Moderate | High (Derivatization required) | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on reversed-phase chromatography with UV detection, a common approach for the analysis of aromatic sulfonamides.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (1 - 200 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 100 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by injecting the working standard solutions in triplicate and plotting the peak area against the concentration.
-
Accuracy: Determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).
-
Precision: Evaluated by analyzing six replicate injections of the 100 µg/mL standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision).
Gas Chromatography (GC-FID) Method with Derivatization
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Methylation of the sulfonamide group is a common approach.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., methanol), add 100 µL of a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane).
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Quench the reaction by adding a small amount of acetic acid.
-
The resulting solution containing the N-methylated derivative is then injected into the GC.
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent and follow the derivatization procedure described above.
Validation Parameters:
-
Similar validation parameters as for the HPLC method would be assessed on the derivatized analyte.
UV-Vis Spectrophotometric Method
This method relies on the inherent UV absorbance of the aromatic ring and the carbonyl group in the this compound molecule.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
1 cm quartz cuvettes.
Methodology:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 20 µg/mL) from 200 to 400 nm. The λmax is expected to be around 235 nm and 280 nm. The wavelength with the highest absorbance and least interference should be selected for quantification.
-
Calibration Curve: Prepare a series of standard solutions of this compound in methanol covering the concentration range of 2 - 50 µg/mL. Measure the absorbance of each solution at the selected λmax against a methanol blank. Plot the absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a sample solution of appropriate concentration in methanol. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
Validation Parameters:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing samples of known concentration.
-
Precision: Evaluated by repeated measurements of a single sample.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: HPLC-UV experimental workflow for the analysis of this compound.
Caption: GC-FID experimental workflow for the analysis of this compound.
Caption: UV-Vis Spectrophotometry experimental workflow for the analysis of this compound.
Conclusion and Recommendations
The choice of the most suitable analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-UV is recommended for routine quality control and for studies requiring high accuracy, precision, and specificity, especially when the separation of potential impurities is necessary.
-
GC-FID can be a viable alternative if HPLC is not available, but the additional derivatization step adds complexity and potential for error.
-
UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for high-throughput screening or for the analysis of pure samples where interfering substances are not expected. However, its lower specificity makes it less suitable for complex matrices or for regulatory purposes where impurity profiling is required.
It is crucial to perform a thorough method validation according to the relevant regulatory guidelines (e.g., ICH) before implementing any of these methods for routine analysis.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Sulfonamides and Hydrozine | SIELC Technologies [sielc.com]
- 5. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicke-listy.cz [chemicke-listy.cz]
- 12. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
Performance Benchmark: Methyl 3-sulfamoylbenzoate and its Analogs in Biological Assays
For researchers and professionals in drug development, the selection of potent and selective enzyme inhibitors is a critical step. This guide provides a comparative analysis of Methyl 3-sulfamoylbenzoate derivatives and related compounds, focusing on their performance in key biological assays. The data presented here is collated from various studies to offer a comprehensive overview of their inhibitory activities against two major enzyme families: carbonic anhydrases (CAs) and human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).
Carbonic Anhydrase Inhibition
Derivatives of this compound, particularly Methyl 5-sulfamoylbenzoates, have emerged as highly potent and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme significantly overexpressed in various solid tumors.[1] CAIX plays a crucial role in the acidification of the tumor microenvironment, a process that facilitates tumor invasion and metastasis.[1] Therefore, inhibitors of CAIX are promising candidates for anticancer therapies.
The primary assay used to determine the binding affinity of these compounds to carbonic anhydrase isozymes is the fluorescent thermal shift assay (FTSA) . This high-throughput method measures the change in the thermal denaturation temperature of a protein upon ligand binding.[2] A higher shift in melting temperature indicates a stronger binding affinity. Another method, the stopped-flow CO2 hydration assay , directly measures the inhibition of the enzyme's catalytic activity.
Below is a summary of the inhibitory activities of selected Methyl 5-sulfamoyl-benzoate derivatives against various human carbonic anhydrase (hCA) isoforms, with a focus on the tumor-associated CAIX. For comparison, data for Acetazolamide, a clinically used CA inhibitor, is also included where available.
Table 1: Inhibitory Potency (Kd/Ki in nM) of Methyl 5-sulfamoyl-benzoate Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Kd) | hCA XII (Ki) | Selectivity (CAIX vs CAII) | Reference |
| Compound 4b | - | - | 0.12 | - | >100-fold | [3] |
| SLC-149 | - | 0.78 µM (IC50) | 0.23 µM (IC50) | - | ~3.4-fold | [4] |
| Acetazolamide | 281.33 | 9.07 | - | - | - | [5] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher potency. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition
Sulfamoyl benzamide derivatives have also been investigated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in the regulation of extracellular nucleotide signaling, which plays a role in thrombosis, inflammation, and cancer.[6] The most common method to screen for h-NTPDase inhibitors is the malachite green assay , which quantifies the inorganic phosphate released during ATP hydrolysis.[7][8]
The following table summarizes the inhibitory activities (IC50 values) of representative sulfamoyl benzamide derivatives against different h-NTPDase isoforms.
Table 2: Inhibitory Potency (IC50 in µM) of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms
| Compound | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Reference |
| Compound 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - | [6] |
| Compound 3f | - | sub-micromolar | - | - | [6] |
| Compound 3j | - | 0.29 ± 0.07 | - | - | [6] |
| Compound 2d | - | - | - | 0.28 ± 0.07 | [6] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)
The fluorescent thermal shift assay (FTSA) is a high-throughput method used to determine the binding affinity of inhibitors to carbonic anhydrases. The principle of the assay is that the binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Recombinant human carbonic anhydrase isoforms
-
Test compounds (e.g., Methyl 5-sulfamoyl-benzoates)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well PCR plate, mix the recombinant CA enzyme, the fluorescent dye, and the test compound at various concentrations.
-
Include control wells with the enzyme and dye but without the inhibitor.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25°C to 95°C) and monitor the fluorescence intensity at each temperature increment.
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum (the inflection point of the melting curve).
-
The shift in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the inhibitor.
-
The dissociation constant (Kd) can be calculated by fitting the ΔTm values to a dose-response curve.
h-NTPDase Inhibition Assay (Malachite Green Assay)
The malachite green assay is a colorimetric method used to measure the activity of h-NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[7][8]
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)
-
Test compounds (e.g., sulfamoyl benzamide derivatives) dissolved in DMSO
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent (prepared fresh)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate. Use DMSO as a control.
-
Add the h-NTPDase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
References
- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional versus Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfamoylbenzoates, a key functional group in many pharmaceutical compounds, has evolved significantly. This guide provides a comparative analysis of traditional and novel synthesis methods, offering insights into their respective efficiencies, environmental impacts, and overall utility in a research and development setting. We present a detailed look at the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate as a case study to illustrate these differences, supported by experimental data and protocols.
At a Glance: Comparing Synthesis Routes
The traditional approach to synthesizing sulfamoylbenzoates often involves a multi-step process fraught with hazardous reagents and significant waste generation.[1] In contrast, novel methods offer streamlined, one-pot syntheses with higher yields and a more favorable environmental profile.
| Parameter | Traditional Synthesis (Four-Step) | Novel Synthesis (One-Pot) |
| Starting Material | Salicylic Acid | Methyl 2-methoxy-5-chlorobenzoate |
| Key Reagents | Chlorosulfonic acid, Dimethyl sulfate, Ammonia | Sodium aminosulfonate, Cuprous bromide |
| Number of Steps | 4 | 1 |
| Overall Yield | ~63.7%[2] | Up to 96.55%[3] |
| Reaction Time | Multiple hours per step | 8-16 hours[4] |
| Waste Products | High chemical oxygen demand (COD), high salt, high ammonia nitrogen wastewater[1][5] | Significantly reduced waste |
| Safety Concerns | Use of highly corrosive and water-reactive chlorosulfonic acid[6] | Use of a catalyst in a controlled one-pot reaction |
Visualizing the Synthesis Workflows
To better illustrate the differences between the two approaches, the following diagrams outline the logical flow of each synthesis method.
Caption: Traditional four-step synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.
Caption: Novel one-pot synthesis of methyl 2-methoxy-5-sulfamoylbenzoate.
Experimental Protocols
Traditional Synthesis: Four-Step Method from Salicylic Acid
This method involves four distinct stages: etherification, chlorosulfonation, amination, and esterification.[2]
Step 1: Etherification of Salicylic Acid
-
Dissolve sodium hydroxide (20 mol) in water and cool to 0°C.
-
Add salicylic acid (10 mol) and stir until dissolved.
-
Add dimethyl sulfate (10.5 mol) and stir at 0°C for 30 minutes.
-
Warm the reaction to 35°C and stir for 30 minutes.
-
The yield for this step is approximately 92.6%.[2]
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
-
Add chlorosulfonic acid (34.3 mol) to a reaction vessel and cool to 0°C.
-
Slowly add 2-methoxybenzoic acid (6.6 mol) and stir until dissolved.
-
Heat the mixture to 50°C for 1 hour, then to 70°C for 2 hours.
-
Cool to room temperature.
-
The yield for this step is approximately 95.7%.[2]
Step 3: Amination of 2-Methoxy-5-sulfonyl chlorobenzoic acid
-
To a 28% concentrated ammonia solution (148.4 mol), add 2-methoxy-5-sulfonyl chlorobenzoic acid (9.0 mol).
-
Heat the mixture to 30°C for 4 hours.
-
Cool to room temperature and adjust the pH to 3 with 15% hydrochloric acid to precipitate the product.
-
The yield for this step is approximately 75.8%.[2]
Step 4: Esterification of 2-Methoxy-5-aminosulfonyl benzoic acid
-
To methanol (187.5 mol), add 2-methoxy-5-aminosulfonyl benzoic acid (2.94 mol) and sulfuric acid (5.73 mol).
-
Reflux the mixture for 6 hours.
-
Remove excess methanol by rotary evaporation.
-
Add 15% sodium carbonate solution to precipitate the final product.
-
The yield for this step is approximately 97.4%.[2]
Novel Synthesis: One-Pot Method
This streamlined method provides a more efficient and environmentally friendly route to the target compound.[5]
-
In a 1000 mL reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran (THF) and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.
-
Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate.[1]
-
Heat the mixture to 65°C and maintain for 12 hours.[1]
-
After the reaction, add 2g of activated carbon and filter the mixture while hot.
-
Concentrate the filtrate under reduced pressure to obtain the final product as a white crystalline powder.
-
This method can achieve a yield of up to 96.55% with a purity of 99.51% (HPLC).[3][5]
A Note on Palladium-Catalyzed Methods
Another class of novel synthesis methods involves palladium-catalyzed cross-coupling reactions. For instance, arylboronic acids can be coupled with a sulfur dioxide surrogate and an amine source in a one-pot fashion to generate a wide variety of sulfonamides under mild conditions. This approach offers significant functional group tolerance and is highly valuable for creating libraries of diverse sulfamoylbenzoate derivatives for drug discovery.
Conclusion
The comparative analysis clearly demonstrates the advantages of novel synthesis methods for sulfamoylbenzoates over traditional routes. The one-pot synthesis, in particular, offers a significant improvement in terms of efficiency, safety, and environmental impact, making it a more sustainable and industrially viable option. For research and development, palladium-catalyzed methods provide a powerful tool for the rapid synthesis of diverse compound libraries. The adoption of these modern techniques is crucial for advancing pharmaceutical research and development.
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
Assessing the Inhibitory Potency of Methyl Sulfamoylbenzoate Derivatives Against Carbonic Anhydrase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their involvement in the pathophysiology of several diseases, such as glaucoma, epilepsy, and cancer, has made them a prime target for therapeutic intervention. Sulfonamides represent a major class of CA inhibitors, and understanding the structure-activity relationships of novel derivatives is crucial for the design of more potent and isozyme-selective drugs.
Comparative Inhibitory Potency
The inhibitory potency of various sulfonamides against different hCA isozymes is typically expressed in terms of their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the available inhibitory data for a potent methyl sulfamoylbenzoate derivative and compares it with standard, clinically used CA inhibitors.
| Compound | hCA I (K_i_ / IC_50_ nM) | hCA II (K_i_ / IC_50_ nM) | hCA IX (K_i_ / IC_50_ nM) | hCA XII (K_i_ / IC_50_ nM) |
| Methyl 5-sulfamoylbenzoate derivative (4b) * | >10,000 | 15 | 0.12 (K_d_) | 1.4 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3,000 | 0.52 | 2.4 | 45 |
| Brinzolamide | 3,800 | 0.31 | 4.1 | 52 |
*Data for compound 4b, a methyl 2-halo-4-substituted-5-sulfamoylbenzoate, is presented as a dissociation constant (Kd) for hCA IX. This derivative demonstrates exceptionally high affinity and selectivity for the tumor-associated isozyme hCA IX. In contrast, standard inhibitors like Acetazolamide show broader activity across different isozymes.
Experimental Protocols for Carbonic Anhydrase Inhibition Assay
The determination of the inhibitory potency of compounds against CA isozymes is commonly performed using a stopped-flow spectrophotometric assay that measures the inhibition of the CA-catalyzed CO2 hydration.
Principle: The assay monitors the decrease in the rate of CO2 hydration to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. This is typically measured by observing the change in pH using a pH indicator.
Materials:
-
Purified recombinant human CA isozymes
-
Test inhibitor (e.g., Methyl 3-sulfamoylbenzoate)
-
Standard inhibitor (e.g., Acetazolamide)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozyme and the test/standard inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution at various concentrations and allow for a pre-incubation period to facilitate binding.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the kinetic trace.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general signaling pathway of carbonic anhydrase and the experimental workflow for assessing its inhibition.
Caption: General signaling pathway of a membrane-associated carbonic anhydrase.
Caption: Workflow for determining the inhibitory potency of a compound against carbonic anhydrase.
Comparative Guide to Structure-Activity Relationships of Methyl 3-Sulfamoylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of methyl 3-sulfamoylbenzoate derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymatic targets. The information herein is curated from scientific literature to facilitate the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of Sulfamoylbenzoates
The sulfamoylbenzoate scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. Derivatives of this core structure have shown significant inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs) and ectonucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in a range of pathologies, including cancer, glaucoma, inflammation, and thrombosis, making them attractive targets for therapeutic intervention.[1][2][3]
This guide will focus on the structure-activity relationships of derivatives based on the sulfamoylbenzoic acid framework, examining how modifications to the aromatic ring, the sulfonamide group, and the carboxylate moiety influence their potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of sulfamoylbenzoate derivatives is highly dependent on the nature and position of various substituents. The following sections detail the SAR for two major classes of enzyme targets.
Inhibitors of Carbonic Anhydrases (CAs)
Sulfonamide-based compounds are classic inhibitors of carbonic anhydrases. The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the enzyme's active site, which is crucial for their inhibitory action.[2][4] SAR studies reveal several key trends for CA inhibition:
-
The Unsubstituted Sulfamoyl Group: This group is essential for high-affinity binding to the zinc ion in the CA active site.[5]
-
Aromatic Ring Substituents: The potency and selectivity of inhibition are significantly influenced by substituents on the benzene ring. Small, electronegative groups tend to be favored.[6] For instance, substitutions at the para or meta positions with hydrogen bond acceptors can enhance inhibitory power.[5]
-
Heterocyclic Modifications: Incorporating heterocyclic rings, such as thiophenes or thiadiazoles, can stabilize the enzyme-inhibitor complex.[5] Bis-sulfonamide derivatives containing heterocyclic linkers have shown particularly potent inhibition.[7]
Table 1: SAR of Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
| Compound Class | Key Structural Features | Target Isoform(s) | Observed Activity (Kᵢ) | Key SAR Insights |
|---|---|---|---|---|
| Benzothiazole-2-sulfonamides | Benzothiazole core with a sulfonamide group | hCA II | 0.6 - 0.8 nM[7] | The heterocyclic system contributes to high-affinity binding. |
| Bis-sulfonamides | Two sulfonamide moieties linked by a heterocyclic core | hCA II | Potent inhibition[7] | The dual binding or extended interaction with the active site enhances potency. |
| Triazole-containing Benzenesulfonamides | Benzenesulfonamide with a 3-nitrophenacyl appended dual triazole | hCA II | 8 nM[7] | The appended group likely forms additional favorable interactions within the active site. |
| 1,2,3-Triazole Sulfonamides | Hydrazino-carbonyl functionality with a 2-naphthyl group at the 4th position of the triazole | hCA II | 1.6 nM[7] | The specific substitution pattern and bulky naphthyl group are critical for high potency. |
Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Sulfamoyl-benzamide derivatives have emerged as a promising scaffold for the development of selective h-NTPDase inhibitors.[3] These enzymes regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1][8] The SAR for this class of inhibitors is distinct from that of CA inhibitors:
-
Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of potency and selectivity. For example, an N-cyclopropyl substitution was found to be favorable for h-NTPDase3 inhibition.[1]
-
Amide Linkage Modifications: Variations in the substituents attached to the amide nitrogen also play a significant role. The presence of halogen atoms on an aniline ring attached to the amide can dramatically increase potency against specific isoforms like h-NTPDase1.[1]
-
Influence of Halogenation: The addition of chlorine and bromine atoms to the benzamide portion of the molecule has been shown to enhance inhibitory activity against h-NTPDase1.[1]
Table 2: Inhibitory Activity (IC₅₀) of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms
| Compound | Key Structural Features | h-NTPDase1 (IC₅₀ µM) | h-NTPDase2 (IC₅₀ µM) | h-NTPDase3 (IC₅₀ µM) | h-NTPDase8 (IC₅₀ µM) |
|---|---|---|---|---|---|
| 2a | N-cyclopropylsulfamoylbenzoic acid | > 50 | > 50 | 1.32 ± 0.06 | > 50 |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | > 50 | > 50 | > 50 | 0.28 ± 0.07 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | > 50 | 0.27 ± 0.08 | > 50 | > 50 |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | > 50 | 0.29 ± 0.07 | > 50 | > 50 |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | > 50 | 0.13 ± 0.01 | > 50 | > 50 |
Data sourced from reference[1].
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of experimental findings.
General Synthesis of Sulfamoyl-Benzamide Derivatives
A common synthetic route involves a linear approach starting from the chlorosulfonation of a benzoic acid derivative, followed by sulfonamide formation, and finally, carboxamide synthesis.[1]
-
Chlorosulfonation: The starting benzoic acid is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.[1]
-
Sulfonamide Formation: The sulfonyl chloride is then treated with various amines (e.g., cyclopropylamine, morpholine) to produce sulfamoylbenzoic acids.[1]
-
Carboxamide Synthesis: The final benzamide derivatives are synthesized via carbodiimide coupling of the sulfamoylbenzoic acids with different amines.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms is often determined by measuring the inhibition of the CA-catalyzed hydrolysis of a substrate.[9]
-
Principle: The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.[9]
-
Procedure:
-
Reagent Preparation: Prepare a CA enzyme stock solution, a substrate stock solution (p-NPA in DMSO or acetonitrile), and serial dilutions of the test inhibitors.[9]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the CA working solution. Incubate at room temperature for 10-15 minutes to allow for binding.[9]
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.[9]
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[9]
-
Data Analysis: Calculate the reaction rates (slope of the absorbance vs. time curve). The percent inhibition is then determined relative to the control, and IC₅₀ values are calculated by fitting the data to a dose-response curve.[9]
-
h-NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[3][10]
-
Principle: NTPDase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. The malachite green reagent forms a stable colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.[10][11]
-
Procedure:
-
Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate.[3]
-
Enzyme Addition and Pre-incubation: Add the NTPDase enzyme solution to each well and pre-incubate the plate at 37°C for 15 minutes.[3][11]
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution.[3][10]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. Incubate at room temperature for 15-20 minutes to allow for full color development.[10][11]
-
Measurement: Read the absorbance of each well at approximately 630 nm using a microplate reader.[10][11]
-
Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
-
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the SAR studies of sulfamoylbenzoate derivatives.
Caption: General synthetic workflow for sulfamoyl-benzamide derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcrcp.ac.in [bcrcp.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Methyl 3-sulfamoylbenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Methyl 3-sulfamoylbenzoate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, the material should be carefully swept up, avoiding dust formation, or absorbed with an inert material such as sand or vermiculite. The collected waste should then be placed in a clearly labeled, sealed container for disposal.[1][2][3]
Quantitative Safety Data Summary
| Parameter | Value/Information | Source/Justification |
| CAS Number | 59777-67-2 | Chemical Abstracts Service |
| Physical State | Solid | General chemical data |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Harmful if swallowed. | Based on SDS of similar compounds[3] |
| Incompatible Materials | Strong oxidizing agents. | General reactivity for organic compounds |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat. | Standard laboratory practice |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite). | SDS for similar compounds[1] |
| Disposal Method | Via an approved waste disposal plant or licensed disposal company. | SDS for similar compounds[4][5] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small, contained spill of this compound, the following protocol should be followed:
-
Ensure Safety: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. All personnel involved in the cleanup must be wearing appropriate PPE.
-
Containment: If the substance is a solid, carefully sweep or vacuum the material. Avoid creating dust. If it is a solution, surround the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.
-
Collection: Once absorbed, carefully scoop the material into a designated, compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.
-
Labeling and Storage: Securely seal and label the waste container with its contents ("Waste this compound" and any absorbent material used). Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for its disposal.
Regulatory Compliance
It is crucial to emphasize that the disposal of this compound must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[4] These regulations are in place to protect human health and the environment. Always consult your institution's EHS department for specific guidance and to ensure that your disposal procedures are compliant. Do not dispose of this chemical down the drain or in regular solid waste.[6]
Incineration as a Disposal Option
For many organic chemical wastes, including aromatic sulfonamides, incineration at a licensed facility is a common and effective disposal method.[7][8] This process is designed to destroy the chemical structure, rendering it non-hazardous. The decision to use incineration should be made in consultation with a professional waste disposal service, which can ensure that the process is conducted in a permitted and environmentally sound manner.
References
- 1. keyorganics.net [keyorganics.net]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Incineration Services | Veolia North America [veolianorthamerica.com]
- 8. toolkit.pops.int [toolkit.pops.int]
Essential Safety and Operational Guide for Handling Methyl 3-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 3-sulfamoylbenzoate (CAS No. 59777-67-2). The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical safety goggles | Nitrile or latex gloves | NIOSH-approved N95 dust mask or equivalent | Laboratory coat |
| Working with Solutions | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Use in a certified chemical fume hood | Chemical-resistant laboratory coat or apron |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant suit or coveralls |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Avoid creating dust when handling the solid form of the compound.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE as specified for cleaning spills.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Collect all chemical waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
